Isonicotinamide-d4
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2,3,5,6-tetradeuteriopyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQXVTODMYMSMJ-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)N)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isonicotinamide-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinamide-d4 is the deuterated form of isonicotinamide (B137802), a pyridinecarboxamide and an isomer of nicotinamide (B372718) (a form of vitamin B3). In this isotopologue, four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium (B1214612). This stable isotope-labeled compound serves as an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative mass spectrometry-based analyses. Its chemical inertness and the mass shift provided by the deuterium atoms allow for precise and accurate quantification of its non-deuterated counterpart, isonicotinamide, in complex biological matrices.
Beyond its analytical applications, the parent compound, isonicotinamide, has demonstrated biological activity, including the induction of apoptosis in human acute myelomonocytic leukemia cells (HL-60). This guide provides a comprehensive overview of the technical aspects of this compound, including its physicochemical properties, detailed experimental protocols for its use in mass spectrometry, its known biological activities with a putative signaling pathway, and a plausible synthetic route.
Physicochemical Properties
This compound is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₆H₂D₄N₂O |
| Molecular Weight | 126.15 g/mol |
| CAS Number | 1219799-40-2 |
| Synonyms | Isonicotinamide-2,3,5,6-d4, 4-Pyridinecarboxamide-d4, 4-(Aminocarbonyl)pyridine-d4 |
| Isotopic Purity | ≥98 atom % D |
| Chemical Purity | ≥98% |
| Solubility | Soluble in DMSO and Methanol |
| Storage | Store at 2-8°C in a refrigerator |
Application in Quantitative Analysis: LC-MS/MS
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of isonicotinamide. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, matrix effects, and instrument response.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantification of isonicotinamide in a biological sample, such as plasma, using this compound as an internal standard.
Technical Guide: Isonicotinamide-d4 (CAS No. 1219799-40-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Isonicotinamide-d4, a deuterated analog of isonicotinamide (B137802). The information compiled herein is intended to support research and development activities by providing essential data on its properties, synthesis, analysis, and applications.
Core Compound Information
This compound is a stable isotope-labeled form of isonicotinamide, where four hydrogen atoms on the pyridine (B92270) ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of isonicotinamide in various biological and chemical matrices.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 1219799-40-2 | [2] |
| Molecular Formula | C₆H₂D₄N₂O | |
| Molecular Weight | 126.15 g/mol | [2] |
| Synonyms | Isonicotinamide-2,3,5,6-d4, 4-Pyridinecarboxamide-d4 | [2] |
| Appearance | White to Off-White Solid | [2] |
| Storage | 2-8°C, Refrigerator | |
| Solubility (unlabeled) | Soluble in water, ethanol, DMSO, methanol | [3] |
Synthesis and Characterization
While specific, detailed synthesis protocols for this compound are proprietary to commercial suppliers, a general synthetic route can be inferred from established methods for the synthesis of isonicotinamide. The synthesis typically involves the hydrolysis of a deuterated precursor.
Representative Synthesis Protocol (Hypothetical)
The synthesis of this compound would likely follow the hydrolysis of 4-cyanopyridine-d4.
Reaction:
4-cyanopyridine-d4 + H₂O → this compound
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, 4-cyanopyridine-d4 (1 equivalent) is dissolved in a suitable solvent mixture, such as tert-amyl alcohol and water.[4]
-
Catalyst Addition: A catalyst, such as a mixture of metal oxides (e.g., ferric oxide, cobalt tetroxide, manganese dioxide), is added to the solution.[4]
-
Reaction Conditions: The mixture is heated to approximately 80°C and stirred for 24 hours.[4]
-
Work-up: After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot water or isopropanol, to yield pure this compound.[4]
Disclaimer: This is a representative protocol based on the synthesis of the unlabeled compound. The actual synthesis of this compound may use different reagents, catalysts, and conditions.
Characterization Data
The following tables summarize the expected analytical data for this compound. The exact values can vary and should be confirmed with a lot-specific Certificate of Analysis from the supplier.
Table 2.2.1: Expected ¹H-NMR Data
| Feature | Expected Observation |
| Solvent | DMSO-d₆ |
| Pyridine Protons | Absence of signals corresponding to the pyridine ring protons, confirming deuteration. |
| Amide Protons | Two broad singlets corresponding to the -NH₂ protons. |
Table 2.2.2: Expected FT-IR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3360, ~3180 | N-H stretching of the amide group |
| ~1660 | C=O stretching (Amide I band) |
| ~1390 | C-N stretching |
Note: The C-D stretching vibrations would appear at lower wavenumbers (around 2100-2300 cm⁻¹) compared to C-H stretches.
Table 2.2.3: Expected Mass Spectrometry Data
| Ion | m/z (Expected) |
| [M+H]⁺ | 127.07 |
| [M+Na]⁺ | 149.05 |
Table 2.2.4: Representative HPLC Method
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 6.8) (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~265 nm |
| Column Temperature | 30°C |
This is a general method for a related compound and may require optimization for this compound.[5]
Applications and Experimental Workflows
The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods for pharmacokinetic and metabolic studies of isonicotinamide.
Use as an Internal Standard in LC-MS Analysis
The workflow below illustrates the use of this compound as an internal standard for the quantification of isonicotinamide in a biological sample.
Caption: LC-MS/MS workflow using this compound as an internal standard.
Signaling Pathways
Currently, there are no known specific signaling pathways that are directly modulated by this compound. Its biological activity is presumed to be identical to that of unlabeled isonicotinamide. Isonicotinamide itself has been reported to induce apoptosis in certain cancer cell lines.[2]
Conclusion
This compound is a valuable tool for researchers in analytical chemistry, pharmacology, and drug metabolism. Its stability and isotopic purity make it an excellent internal standard for accurate and precise quantification of isonicotinamide. The information provided in this guide serves as a foundational resource for the effective utilization of this compound in a research setting.
References
In-Depth Technical Guide to Isonicotinamide-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isonicotinamide-d4, the deuterated analogue of isonicotinamide (B137802), serves as a valuable tool in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in metabolic research. Its isotopic labeling allows for its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic pathway analysis. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and practical use in a research setting.
Core Structure and Physicochemical Properties
This compound is a pyridinecarboxamide in which the four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium (B1214612). This isotopic substitution minimally alters the chemical properties of the molecule while significantly increasing its mass, making it an ideal internal standard for mass spectrometry.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₂D₄N₂O | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| CAS Number | 1219799-40-2 | [1] |
| Appearance | White to Off-White Solid | |
| Synonyms | Isonicotinamide-2,3,5,6-d4, 4-Pyridinecarboxamide-d4 |
Spectral Data
The following tables summarize the expected and reported spectral data for this compound. Due to the deuteration, the 1H NMR spectrum is significantly simplified compared to its non-deuterated counterpart, while the mass spectrum shows a characteristic mass shift.
Table 2: 1H NMR Spectral Data (Reference: Isonicotinamide in DMSO-d6)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.72 | d | H2, H6 |
| 8.20 | br s | NH₂ |
| 7.78 | d | H3, H5 |
| 7.65 | br s | NH₂ |
Table 3: 13C NMR Spectral Data (Reference: Isonicotinamide)
The 13C NMR spectrum of this compound is expected to be similar to that of the unlabeled compound, although the signals for the deuterated carbons may show splitting due to C-D coupling and slight shifts.
| Chemical Shift (δ) ppm | Assignment |
| 166.5 | C=O |
| 150.5 | C2, C6 |
| 141.0 | C4 |
| 121.5 | C3, C5 |
Table 4: Mass Spectrometry Data
The mass spectrum of this compound is characterized by a molecular ion peak at m/z 127 ([M+H]⁺), which is 4 mass units higher than that of the unlabeled isonicotinamide. The fragmentation pattern is expected to be similar, with the key fragments retaining the deuterium labels.
| m/z (relative intensity) | Assignment |
| 127 | [M+H]⁺ |
| 110 | [M+H - NH₃]⁺ |
| 82 | [M+H - C(O)NH₂]⁺ |
Experimental Protocols
Synthesis and Purification
A general approach for the synthesis of deuterated aromatic compounds involves the use of a deuterated starting material or H-D exchange reactions under specific catalytic conditions. A plausible synthetic route for this compound would involve the hydrolysis of 4-cyanopyridine-d4.
Caption: Plausible synthesis workflow for this compound.
Protocol: Recrystallization for Purification
This protocol is a general guideline for the purification of isonicotinamide derivatives and can be adapted for this compound.
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol, isopropanol, or water).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Application as an Internal Standard in LC-MS/MS
This compound is an excellent internal standard for the quantification of isonicotinamide in biological matrices.
Caption: Workflow for using this compound as an internal standard.
Protocol: Quantification of Isonicotinamide in Plasma
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mass spectrometer settings for the detection of isonicotinamide and this compound using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of isonicotinamide to this compound.
-
Determine the concentration of isonicotinamide in the samples using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Apoptosis Induction Studies
Isonicotinamide has been reported to induce apoptosis in certain cancer cell lines. This compound can be used in similar studies to investigate its biological effects.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment:
-
Plate cells (e.g., HL-60) at a suitable density in a multi-well plate.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative).
-
Signaling Pathways
While specific signaling pathway studies for this compound are limited, the parent compound, isonicotinamide, is an isomer of nicotinamide, a key molecule in cellular metabolism and signaling. Nicotinamide is a precursor to NAD⁺, a critical coenzyme in redox reactions and a substrate for enzymes like PARPs and sirtuins, which are involved in DNA repair, gene expression, and apoptosis. It is plausible that isonicotinamide and its deuterated analogue could influence these pathways, although likely with different potencies and mechanisms compared to nicotinamide.
Caption: Potential signaling pathways influenced by Isonicotinamide.
Conclusion
This compound is a versatile and valuable tool for researchers in the fields of drug development, biochemistry, and cell biology. Its primary utility as an internal standard in mass spectrometry ensures accurate and reliable quantification of its non-deuterated counterpart. Furthermore, its potential as a metabolic tracer and a biologically active molecule warrants further investigation into its specific mechanisms of action and its effects on cellular signaling pathways. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a research setting.
References
In-Depth Technical Guide on the Isotopic Purity of Isonicotinamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Isonicotinamide-d4, a crucial deuterated internal standard for bioanalytical and drug metabolism studies. This document details the analytical methodologies for determining isotopic enrichment, presents representative data, and outlines a practical experimental workflow for its application.
Introduction to this compound
This compound is a stable isotope-labeled version of isonicotinamide (B137802), where four hydrogen atoms on the pyridine (B92270) ring have been replaced with deuterium (B1214612) atoms. This modification results in a mass shift of +4 Da compared to the unlabeled compound, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS). Its chemical and physical properties are nearly identical to the endogenous or therapeutic compound of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby correcting for variability in the analytical process.[1][2]
Stable isotope-labeled compounds like this compound are widely used in pharmacokinetic studies, drug metabolism research, and clinical diagnostics as tracers and internal standards for quantitative analysis by NMR, GC-MS, or LC-MS.[3][4]
Quantitative Data on Isotopic Purity
The isotopic purity of this compound is a critical parameter that defines its quality and suitability as an internal standard. It is determined by assessing the distribution of different isotopologues (molecules that differ only in their isotopic composition). The desired product is the d4 species, with lower amounts of d0, d1, d2, and d3 isotopologues considered isotopic impurities.
While lot-specific data is available on the Certificate of Analysis (CoA) provided by suppliers, a representative isotopic distribution for a high-purity batch of this compound is presented in Table 1.[5] A typical specification for high-quality deuterated standards is an isotopic purity of ≥98%.
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Abundance (%) |
| Isonicotinamide-d0 | d0 | 123.05 | < 0.1 |
| Isonicotinamide-d1 | d1 | 124.06 | < 0.5 |
| Isonicotinamide-d2 | d2 | 125.06 | < 1.0 |
| Isonicotinamide-d3 | d3 | 126.07 | < 1.5 |
| This compound | d4 | 127.07 | > 98.0 |
Note: The data presented in this table is representative and may vary between different batches and suppliers. Always refer to the Certificate of Analysis for specific lot data.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity and the confirmation of the deuterium label positions are primarily achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) for Isotopic Distribution
High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.
-
Data Acquisition: The instrument is operated in full scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺.
-
Data Analysis: The relative abundances of the peaks corresponding to the different isotopologues (d0, d1, d2, d3, and d4) are measured. The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation and Purity
¹H and ²H NMR spectroscopy are used to confirm the positions of the deuterium labels and to assess the overall chemical purity.
Methodology:
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions corresponding to the deuterated pyridine ring protons confirms the successful labeling. Residual proton signals can be used to estimate the degree of deuteration.
-
²H NMR Analysis: The ²H NMR spectrum is acquired to directly observe the deuterium signals, confirming their presence and chemical environment.
-
Quantitative NMR (qNMR): qNMR can be employed for an accurate determination of the absolute content of this compound.[6][7][8][9]
Synthesis of this compound
A general method for the synthesis of isonicotinamide involves the hydrolysis of 4-cyanopyridine.[10] The deuterated analogue is synthesized using a deuterated precursor. A plausible synthetic route is the hydrolysis of deuterated 4-cyanopyridine, which can be prepared through deuterium exchange reactions on the pyridine ring.
Application: this compound as an Internal Standard in a Bioanalytical Workflow
This compound is an excellent internal standard for the quantification of related compounds, such as the anti-tuberculosis drug isoniazid (B1672263) and its metabolites, in biological matrices. The following is a representative workflow for the analysis of a target analyte using this compound as an internal standard by LC-MS/MS. This workflow is based on a validated method for the analysis of isoniazid.[11]
Caption: Bioanalytical workflow for analyte quantification using this compound.
Detailed Steps of the Bioanalytical Method:
-
Sample Preparation: Aliquots of the biological matrix (e.g., urine or plasma) are transferred to microcentrifuge tubes.[11]
-
Internal Standard Spiking: A precise volume of a working solution of this compound in a suitable solvent (e.g., 50 mM ammonium (B1175870) bicarbonate) is added to each sample, except for the blank matrix.[11]
-
Extraction: The samples undergo an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components and concentrate the analyte and internal standard.[11]
-
Evaporation and Reconstitution: The extracted samples are evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatography: The reconstituted samples are injected into a liquid chromatography system. The analyte and this compound are separated from other components on an analytical column (e.g., a C18 column) using an isocratic or gradient mobile phase.[11]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for both the analyte and this compound.[11]
-
-
Quantification: The concentration of the analyte in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared in the same biological matrix.
Signaling Pathways and Biological Relevance
Isonicotinamide is an isomer of nicotinamide (B372718), a form of vitamin B3 that is a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+).[12][13] NAD+ is a critical component in cellular metabolism and is involved in numerous redox reactions. While nicotinamide has well-established roles in cellular signaling, including the regulation of sirtuins, the specific signaling pathways directly involving isonicotinamide are less characterized. However, due to its structural similarity to nicotinamide, it can be a valuable tool in metabolic studies to probe the pathways of nicotinamide and NAD+ synthesis and consumption.
The primary role of this compound in research is as an internal standard, where its biological activity is not the focus. The deuteration is not expected to significantly alter its biochemical properties in the context of its use for quantification.
Caption: Conceptual relationship of this compound in bioanalysis and metabolism.
Conclusion
The isotopic purity of this compound is a cornerstone of its utility as an internal standard in demanding bioanalytical applications. A thorough understanding and verification of its isotopic distribution, as provided by the supplier's Certificate of Analysis, is paramount for ensuring the accuracy and reliability of quantitative data. The methodologies of mass spectrometry and NMR spectroscopy are the gold standards for this characterization. When used appropriately within a validated bioanalytical workflow, this compound provides the necessary precision for critical research in drug development and clinical diagnostics.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2904552A - Production of nicotinamide and isonicotinamide - Google Patents [patents.google.com]
- 11. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 13. Isonicotinamide - Wikipedia [en.wikipedia.org]
Technical Guide to the Certificate of Analysis for Isonicotinamide-d4
For Researchers, Scientists, and Drug Development Professionals
A Certificate of Analysis (CoA) is a critical document that provides a detailed summary of the quality and purity of a specific batch of a chemical compound. For researchers and professionals in drug development, understanding the components of a CoA for a deuterated compound like Isonicotinamide-d4 is essential for ensuring the accuracy and reproducibility of their work. This compound is the deuterated form of Isonicotinamide, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable internal standard in quantitative analyses using mass spectrometry.[1][2]
This technical guide provides an in-depth overview of the information typically found in a Certificate of Analysis for this compound, including representative data and detailed experimental protocols.
Product Information
A CoA for this compound will begin with fundamental identification details.[3] This section typically includes:
-
Chemical Name: this compound[3]
-
Synonyms: Isonicotinamide-2,3,5,6-d4, 4-Pyridinecarboxamide-d4[3]
-
Lot or Batch Number: A unique identifier for the specific batch of the product.[3]
Quantitative Data Summary
The core of the CoA is the presentation of analytical results. The following table summarizes the typical quantitative data for a batch of this compound.
| Test | Specification | Result |
| Appearance | White to Off-White Solid | Conforms |
| Purity (by HPLC) | ≥98% | 99.7% |
| Isotopic Enrichment (by Mass Spec.) | ≥98 atom % D | 99.5 atom % D |
| ¹H-NMR | Conforms to Structure | Conforms |
| Mass Spectrum | Conforms to Structure | Conforms |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the results presented in a CoA.
3.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard technique used to assess the purity of chemical compounds. A reversed-phase HPLC method is commonly employed for Isonicotinamide.[7][8]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[8]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) is often used.[8] For mass spectrometry compatibility, formic acid can be used in place of non-volatile buffers like phosphoric acid.[7]
-
Flow Rate: Typically around 1.0 mL/min.[8]
-
Column Temperature: Maintained at a constant temperature, for instance, 30 °C.[8]
-
Detection Wavelength: Based on the UV absorbance of the analyte, often around 265 nm.[8]
-
Injection Volume: A small, precise volume, such as 10 µL, is injected.[8]
3.2. Isotopic Enrichment and Structural Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of this compound.
-
Instrumentation: An LC-MS system, often with an Electrospray Ionization (ESI) source.
-
Analysis: The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. For this compound, this would be at an m/z of approximately 127. The relative intensities of the peaks for the deuterated and non-deuterated species are used to calculate the isotopic enrichment.
3.3. Structural Confirmation by Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy is used to confirm the chemical structure of the molecule. For this compound, the ¹H-NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the protons on the pyridine (B92270) ring, confirming their replacement with deuterium.
Visualization of the Quality Control Workflow
The following diagram illustrates the typical workflow for the quality control and certification of a batch of this compound.
Caption: Quality Control Workflow for this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Isonicotinamide-2,3,5,6-d4 | LGC Standards [lgcstandards.com]
- 6. medkoo.com [medkoo.com]
- 7. Separation of Isonicotinamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of Deuterated Isonicotinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis routes for deuterated isonicotinamide (B137802), a valuable isotopically labeled compound for various research applications, including metabolic studies and as an internal standard in analytical chemistry. This document details potential synthetic methodologies, presents quantitative data from related reactions, and outlines experimental protocols. Furthermore, it explores the biological significance of isonicotinamide and its potential signaling pathways.
Introduction to Deuterated Isonicotinamide
Isonicotinamide (pyridine-4-carboxamide) is a structural isomer of nicotinamide (B372718) (vitamin B3) and serves as a versatile building block in the synthesis of various biologically active molecules, including those with anti-tubercular properties.[1] Deuterium-labeled isonicotinamide, most commonly isonicotinamide-d4 where the four hydrogen atoms on the pyridine (B92270) ring are replaced by deuterium (B1214612), is a crucial tool in drug discovery and development. The deuterium substitution provides a heavier isotope for use in pharmacokinetic studies to trace the metabolic fate of the molecule and can also serve as a highly accurate internal standard for mass spectrometry-based quantification.[2][3]
Synthesis Routes for Deuterated Isonicotinamide
The synthesis of deuterated isonicotinamide can be approached through several methodologies, primarily involving hydrogen-deuterium (H/D) exchange reactions on the pyridine ring of isonicotinamide or a suitable precursor.
Route 1: Catalytic Hydrogen-Deuterium Exchange
A prevalent method for introducing deuterium into aromatic systems is through metal-catalyzed H/D exchange. Various transition metal catalysts have been shown to be effective for the deuteration of pyridine derivatives.
Catalysts and Deuterium Sources:
-
Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt) based catalysts are commonly employed for H/D exchange reactions.[3][4]
-
Deuterium oxide (D₂O) and deuterium gas (D₂) are the most common and cost-effective deuterium sources.[3][5]
General Experimental Workflow:
A typical workflow for catalytic H/D exchange involves the reaction of the substrate (isonicotinamide or a precursor) with a deuterium source in the presence of a metal catalyst. The reaction conditions, such as temperature, pressure, and solvent, are crucial for achieving high deuterium incorporation and yield.
Detailed Experimental Protocol (Hypothetical, based on related literature):
The following protocol is a hypothetical procedure for the synthesis of this compound via a ruthenium-catalyzed H/D exchange, adapted from methodologies reported for similar pyridine compounds.[3]
-
Preparation: In a high-pressure reaction vessel, add isonicotinamide (1.0 g, 8.19 mmol) and 5% Ruthenium on Carbon (Ru/C) (100 mg, 10 wt%).
-
Solvent and Deuterium Source: Add anhydrous tetrahydrofuran (B95107) (THF) (20 mL) and deuterium oxide (D₂O) (5 mL, 277 mmol).
-
Reaction: Seal the vessel and purge with argon gas. Introduce deuterium gas (D₂) to a pressure of 10 bar. Heat the reaction mixture to 120°C with vigorous stirring for 24 hours.
-
Work-up: After cooling to room temperature, carefully release the pressure. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
-
Analysis: The final product should be analyzed by ¹H NMR and mass spectrometry to determine the yield, chemical purity, and isotopic enrichment.
Route 2: Synthesis from a Deuterated Precursor
An alternative strategy involves the synthesis of isonicotinamide from a pre-deuterated starting material, such as deuterated 4-cyanopyridine (B195900).
Synthesis of Isonicotinamide from 4-Cyanopyridine:
A known method for the synthesis of isonicotinamide is the hydrolysis of 4-cyanopyridine.[6] To produce deuterated isonicotinamide, this synthesis would start with deuterated 4-cyanopyridine.
Detailed Experimental Protocol (Adapted from U.S. Patent 2,904,552): [6]
-
Preparation of Deuterated 4-Cyanopyridine: Deuterated 4-cyanopyridine can be prepared via catalytic H/D exchange on 4-cyanopyridine using methods similar to those described in Route 1.
-
Hydrolysis: In a reaction vessel, combine deuterated 4-cyanopyridine (1.0 g, 9.25 mmol), water (20 mL), and a catalyst such as magnesium oxide (0.1 g).
-
Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: After the reaction is complete, filter the hot solution to remove the catalyst. Upon cooling, the deuterated isonicotinamide will crystallize. The product can be further purified by recrystallization.
Quantitative Data
| Reaction Type | Substrate | Catalyst/Reagent | Deuterium Source | Yield (%) | Isotopic Purity (%) | Reference |
| H/D Exchange | Pyridine Derivatives | Ru/C | D₂O | High | >90 | [3][5] |
| H/D Exchange | Pyridine Derivatives | RhCl₃ | D₂O | High | >90 | |
| H/D Exchange | Pyridine Derivatives | Pd/C | D₂O | High | >90 | [4] |
| Hydrolysis | 3-Cyanopyridine | Manganese Dioxide | - | >95 | - | [7] |
| Hydrolysis | 4-Cyanopyridine | Magnesium Oxide | - | ~90-95 (efficiency) | - |
Table 1: Summary of Quantitative Data from Related Reactions
Analysis of Deuterated Isonicotinamide
The characterization of the synthesized deuterated isonicotinamide is critical to confirm its identity, purity, and the extent of deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the disappearance or reduction of proton signals at the deuterated positions. ¹³C and ²H NMR can also provide valuable structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight of the deuterated compound and for quantifying the isotopic distribution (the relative abundance of d0, d1, d2, d3, and d4 species).
Biological Significance and Signaling Pathways
While isonicotinamide itself is primarily used as a chemical intermediate, its structural similarity to nicotinamide suggests potential biological activities. Nicotinamide is a crucial precursor for the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which plays a central role in cellular metabolism and energy production.[8] Nicotinamide is also known to be an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and sirtuin 1 (SIRT1), enzymes involved in DNA repair, and cellular signaling.[2][9][10]
Given this relationship, it is plausible that isonicotinamide could interact with similar biological targets. Further research is needed to fully elucidate the specific signaling pathways modulated by isonicotinamide. A potential area of investigation is its effect on PARP-1, a key enzyme in DNA repair and a target for cancer therapy.
Conclusion
The synthesis of deuterated isonicotinamide is achievable through established methods such as catalytic hydrogen-deuterium exchange or by utilizing a deuterated precursor. While a specific, optimized protocol with detailed quantitative data for this compound is not yet prominent in the literature, the information provided in this guide offers a strong foundation for researchers to develop and execute a successful synthesis. The potential biological activity of isonicotinamide, particularly in relation to enzymes like PARP-1, warrants further investigation, and the availability of its deuterated analogue will be instrumental in such studies. This technical guide serves as a valuable resource for scientists and professionals in drug development, providing the necessary theoretical and practical framework for the synthesis and application of this important isotopically labeled compound.
References
- 1. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 2. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 3. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. | Semantic Scholar [semanticscholar.org]
- 5. Regioselective ruthenium catalysed H–D exchange using D2O as the deuterium source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US2904552A - Production of nicotinamide and isonicotinamide - Google Patents [patents.google.com]
- 7. WO1996016039A1 - Process for producing nicotinic acid amide by the catalytic hydratation of 3-cyano pyridine - Google Patents [patents.google.com]
- 8. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Nicotinamide | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Physical Characteristics of Isonicotinamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of Isonicotinamide-d4, a deuterated isotopologue of Isonicotinamide. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Quantitative Physical and Chemical Data
The physical properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various experimental and formulation settings. Data for the non-deuterated parent compound, Isonicotinamide, is included for comparative purposes where available.
| Property | This compound | Isonicotinamide (Non-deuterated) |
| Molecular Formula | C₆H₂D₄N₂O[1] | C₆H₆N₂O[2][3] |
| Molecular Weight | 126.15 g/mol [1][4][5][6][7] | 122.12 g/mol [2] |
| Appearance | White to Off-White Solid/Powder[4][8] | White Powder / Acicular white crystals[2][9] |
| Melting Point | Not explicitly stated for d4; expected to be similar to the parent compound | 155-158 °C[8][9][10] |
| Boiling Point | Not available | ~334 °C at 760 mmHg[9][10] |
| Solubility | Soluble in DMSO, Methanol[8] | Water (191 g/L), Ethanol, DMSO, Methanol, Chloroform[11][12] |
| CAS Number | 1219799-40-2[1][4][5][6][7] | 1453-82-3[3][5][7] |
Core Physical Characteristics Workflow
The determination of a compound's physical characteristics follows a logical progression. The identity and purity are first established, which then informs the reliable measurement of its physical constants such as melting point and solubility. These properties are interdependent and crucial for subsequent applications.
Experimental Protocols
Detailed methodologies for determining the key physical characteristics are provided below. These protocols are based on standard laboratory practices.
The melting point of a crystalline solid is a key indicator of its purity.[13][14] The capillary method is a widely used and reliable technique.[15]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[13][16]
-
Capillary tubes (sealed at one end)
-
Mortar and pestle or spatula
-
Thermometer
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[15][17]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a column of 2-3 mm of packed solid is achieved.[16][17]
-
Apparatus Setup:
-
Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.[16]
-
Thiele Tube: If using a Thiele tube, attach the capillary tube to a thermometer using a small rubber band or a thin piece of tubing, ensuring the sample is aligned with the thermometer bulb. Insert this assembly into the Thiele tube containing mineral oil.[14]
-
-
Measurement:
-
Begin heating the apparatus. For an unknown compound, a rapid initial heating can be performed to find an approximate melting range.[13][14]
-
Allow the apparatus to cool. Then, begin heating again, but at a much slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[13]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal of the solid melts completely (the end of the melting range).[13]
-
-
Purity Indication: A pure compound will exhibit a sharp melting point range of 0.5-1.0 °C.[13] Impurities typically cause a depression and broadening of the melting range.[13][14]
This protocol determines the qualitative solubility of this compound in various solvents, which is essential for preparing solutions for analysis or reaction.
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes or burette
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh a specific amount of this compound (e.g., 25 mg) and place it into a small, clean test tube.[18][19]
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL of water, DMSO, or methanol) to the test tube in small portions.[18]
-
Mixing: After each addition of solvent, cap the test tube and shake it vigorously or use a vortex mixer for at least 30 seconds to facilitate dissolution.[18]
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear, homogenous solution with no visible particles.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.[19]
-
-
Systematic Testing: This procedure can be repeated systematically with a range of solvents (e.g., water, 5% HCl, 5% NaOH, organic solvents) to build a comprehensive solubility profile for the compound.[18][19] For quantitative analysis, the shake-flask method involves agitating an excess of the solid in the solvent for an extended period (e.g., 24 hours) to ensure equilibrium is reached, followed by analysis of the supernatant.[20]
References
- 1. scbt.com [scbt.com]
- 2. Isonicotinamide | C6H6N2O | CID 15074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isonicotinamide CAS#: 1453-82-3 [m.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Isonicotinamide-2,3,5,6-d4 | LGC Standards [lgcstandards.com]
- 8. IsonicotinaMide--d4 | 1219799-40-2 [amp.chemicalbook.com]
- 9. Isonicotinamide CAS 1453-82-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. Isonicotinamide(1453-82-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 12. CAS 1453-82-3: Isonicotinamide | CymitQuimica [cymitquimica.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. westlab.com [westlab.com]
- 16. Determination of Melting Point [wiredchemist.com]
- 17. davjalandhar.com [davjalandhar.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. www1.udel.edu [www1.udel.edu]
- 20. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to the Solubility of Isonicotinamide-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Isonicotinamide-d4, a deuterated analog of Isonicotinamide. Given the limited direct data on the deuterated form, this document leverages extensive data available for the non-deuterated parent compound, Isonicotinamide, and discusses the principles of isotopic effects on solubility. It also includes detailed experimental protocols for solubility determination and illustrates relevant workflows for its application in research and development.
Introduction to this compound
This compound is the deuterated form of Isonicotinamide (pyridine-4-carboxamide), an isomer of nicotinamide (B372718) (a form of vitamin B3). In this molecule, the four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium (B1214612). This isotopic labeling makes this compound an invaluable tool in various scientific applications, particularly as an internal standard for quantitative analysis using mass spectrometry (GC-MS or LC-MS) and as a tracer in metabolic studies.[1][2] Its utility is also linked to the biological activities of its parent compound, which is known to induce apoptosis in certain cancer cell lines, such as human acute myelomonocytic leukemia (HL-60) cells.[3][4][5]
Understanding the solubility of this compound in different organic solvents is critical for its effective use in experimental design, formulation development, and analytical method validation.
Solubility Profile
Direct, quantitative solubility data for this compound in organic solvents is not extensively reported in peer-reviewed literature. However, the solubility of a deuterated compound is generally expected to be very similar to its non-deuterated counterpart. The substitution of hydrogen with deuterium does not significantly alter the key physicochemical properties that govern solubility, such as polarity and molecular volume. While minor differences can arise due to subtle changes in intermolecular forces like hydrogen bonding, for most practical purposes, the solubility data for Isonicotinamide can serve as a reliable proxy.[6]
The solubility of Isonicotinamide has been determined in a wide range of organic solvents. The data compiled from various sources is presented below.
Table 1: Solubility of Isonicotinamide in Various Solvents
| Solvent | Solubility Data | Temperature (°C) | Reference |
|---|---|---|---|
| Water | 191 g/L | 37 | [7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [8] |
| Methanol | Soluble | Not Specified | [4][8] |
| Ethanol | Soluble | Not Specified | [8] |
| Chloroform | Soluble | Not Specified | [8] |
| Dioxane | 10 mg/L | Not Specified | [8] |
| N,N-dimethylacetamide | High Solubility | 50.15 (323.15 K) | [9] |
| N,N-dimethylformamide | High Solubility | 50.15 (323.15 K) | [9] |
| n-Propanol | Moderate Solubility | 50.15 (323.15 K) | [9] |
| iso-Propanol | Moderate Solubility | 50.15 (323.15 K) | [9] |
| n-Butanol | Moderate Solubility | 50.15 (323.15 K) | [9] |
| Tetrahydrofuran | Lower Solubility | 50.15 (323.15 K) | [9] |
| Ethyl Acetate | Lower Solubility | 50.15 (323.15 K) | [9] |
| Acetonitrile | Lower Solubility | 50.15 (323.15 K) | [9] |
| Acetone | Low Solubility | 50.15 (323.15 K) |[9] |
A study on solute-solvent interactions established a qualitative solubility trend at room temperature as follows: Methanol > Ethanol > Acetone > Acetonitrile > Ethyl Acetate > Chloroform .[10]
Experimental Protocol for Solubility Determination
A precise determination of solubility is crucial for reproducible experimental results. The following is a generalized static equilibrium method, adapted from standard laboratory procedures for thermodynamic solubility assessment.[9][11][12]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound powder
-
High-purity organic solvent of choice
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a series of vials. The excess solid is crucial to ensure equilibrium with the saturated solution.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the compound and solvent.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 2 hours) to let the excess solid settle.
-
Centrifuge the vials to ensure complete separation of the solid from the supernatant.
-
-
Sample Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
The workflow for this protocol is visualized below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Isonicotinamide CAS#: 1453-82-3 [m.chemicalbook.com]
- 5. IsonicotinaMide--d4 | 1219799-40-2 [amp.chemicalbook.com]
- 6. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 7. Isonicotinamide CAS 1453-82-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DSpace [cora.ucc.ie]
- 11. pharmatutor.org [pharmatutor.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Technical Guide to the NMR and Mass Spectrometry Analysis of Isonicotinamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Isonicotinamide-d4. Due to the limited availability of public experimental data for the deuterated form, this document presents a detailed analysis of Isonicotinamide as a reference standard, coupled with a predictive analysis for its deuterated analogue. It also includes generalized experimental protocols and workflows relevant to the analysis of such compounds.
Data Presentation
Physicochemical Properties
| Property | Isonicotinamide | This compound | Reference |
| Molecular Formula | C₆H₆N₂O | C₆H₂D₄N₂O | [1] |
| Molar Mass | 122.12 g/mol | 126.15 g/mol | [1][2] |
| CAS Number | 1453-82-3 | 1219799-40-2 | [1][2] |
NMR Spectral Data
¹H NMR Data of Isonicotinamide
| Protons | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |
| H2, H6 | 8.70 - 8.80 | d | DMSO-d₆ | |
| H3, H5 | 7.75 - 7.85 | d | DMSO-d₆ | |
| -NH₂ | 8.15 (br s), 7.60 (br s) | br s | DMSO-d₆ |
Expected ¹H NMR Spectrum of this compound: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons (H2, H3, H5, H6) are expected to be absent or significantly reduced to very small residual peaks, confirming successful deuteration. The only significant signals would be from the two amide protons (-NH₂), appearing as broad singlets, and any residual protic impurities in the solvent.
¹³C NMR Data of Isonicotinamide
| Carbon | Chemical Shift (δ) ppm | Solvent | Reference |
| C4 | 141.5 | DMSO-d₆ | |
| C2, C6 | 150.0 | DMSO-d₆ | |
| C3, C5 | 121.0 | DMSO-d₆ | |
| C=O | 166.5 | DMSO-d₆ |
Expected ¹³C NMR Spectrum of this compound: The chemical shifts in the ¹³C NMR spectrum of this compound are expected to be very similar to those of the non-deuterated compound. However, the signals for the deuterated carbons (C2, C3, C5, C6) will exhibit splitting into multiplets due to one-bond carbon-deuterium (¹³C-¹D) coupling. The C4 and the carbonyl carbon signals should remain as singlets.
Mass Spectrometry Data
Mass Spectrum of Isonicotinamide (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment | Reference |
| 122 | 100 | [M]⁺ | [3] |
| 106 | 70 | [M-NH₂]⁺ | [3] |
| 78 | 65 | [C₅H₄N]⁺ | [3] |
| 51 | 40 | [C₄H₃]⁺ | [3] |
Expected Mass Spectrum of this compound: The molecular ion peak ([M]⁺) in the mass spectrum of this compound will be observed at m/z 126, reflecting the mass of the four deuterium (B1214612) atoms.[2] The major fragmentation pathways are expected to be similar to the non-deuterated compound, leading to key fragments at:
-
m/z 110: [M-NH₂]⁺
-
m/z 82: [C₅D₄N]⁺
Experimental Protocols
NMR Spectroscopy
A generalized protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a standard 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe for the desired nucleus (¹H, ²H, ¹³C).
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data similarly to the ¹H spectrum.
-
-
²H NMR Acquisition:
-
Acquire a one-pulse ²H (Deuterium) spectrum.
-
Typical parameters: wider spectral width to observe the deuterium signals, and a sufficient number of scans for good signal-to-noise.
-
Mass Spectrometry
A generalized protocol for acquiring a mass spectrum of this compound is as follows:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation (Electrospray Ionization - ESI):
-
Use a mass spectrometer equipped with an ESI source.
-
Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal for the molecular ion.
-
Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 50-200).
-
-
Instrumentation (Gas Chromatography-Mass Spectrometry - GC-MS):
-
If the compound is sufficiently volatile and thermally stable, dissolve it in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to elute the compound.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
Acquire the spectrum over a suitable m/z range.
-
Visualizations
The following diagrams illustrate generalized workflows for the analysis of a small molecule like this compound.
Caption: Generalized workflow for NMR analysis.
Caption: Generalized workflow for MS analysis.
References
A Technical Guide to Investigating the Metabolic Fate of Isonicotinamide Using Deuterium Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for elucidating the metabolic fate of isonicotinamide (B137802), a crucial pyridinecarboxamide isomer with applications in medicinal chemistry and biological research. While isonicotinamide's metabolic pathways are not as extensively documented as those of its isomer, nicotinamide, established principles of N-heterocyclic compound biotransformation allow for robust predictions. The strategic use of deuterium (B1214612) labeling, a powerful technique in drug metabolism studies, is central to this guide. By leveraging the kinetic isotope effect (KIE), deuterium substitution at metabolically active sites can slow down bond cleavage, thereby altering metabolite formation rates and providing clear insights into the biotransformation pathways.[1][2] This document outlines the predicted metabolic pathways, detailed experimental protocols for a deuterium labeling study, and methods for quantitative analysis.
Predicted Metabolic Pathways of Isonicotinamide
The metabolism of isonicotinamide is predicted to be primarily governed by two major enzymatic pathways: oxidation by cytochrome P450 (CYP) enzymes and oxidation by cytosolic aldehyde oxidase (AO).[3][4] The metabolism of the closely related isomer, nicotinamide, and its derivatives is well-characterized and serves as a strong model. In those pathways, oxidation catalyzed by AO to form various pyridones is a key step.[5][6]
The primary predicted metabolites for isonicotinamide are:
-
Isonicotinamide N-oxide: Formed via N-oxidation of the pyridine (B92270) ring, a common metabolic route for N-heterocyclic compounds.
-
2-Hydroxyisonicotinamide: Resulting from oxidation at the C2 position of the pyridine ring, a reaction frequently catalyzed by aldehyde oxidase.[4]
Deuterium labeling at the C2 position would be expected to exhibit a significant kinetic isotope effect, slowing the rate of 2-hydroxyisonicotinamide formation and potentially shunting metabolism towards the N-oxidation pathway.[2]
Quantitative Analysis of Metabolites
A deuterium labeling study allows for precise quantification of the parent compound and its metabolites in various biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical method of choice.[7] The following tables present hypothetical, yet realistic, quantitative data that could be expected from an in vivo study in a rat model following oral administration of deuterated and non-deuterated isonicotinamide.
Table 1: Hypothetical Urinary Excretion of Isonicotinamide and Metabolites (% of Administered Dose)
| Compound | Non-Labeled Isonicotinamide Group | [2-D]-Isonicotinamide Group |
|---|---|---|
| Unchanged Isonicotinamide | 15% | 18% |
| Isonicotinamide N-oxide | 25% | 40% |
| 2-Hydroxyisonicotinamide | 60% | 42% |
| Total Recovery | 100% | 100% |
Table 2: Hypothetical Plasma Pharmacokinetic Parameters
| Parameter | Non-Labeled Isonicotinamide | [2-D]-Isonicotinamide |
|---|---|---|
| Cmax (ng/mL) | 1500 | 1850 |
| AUC (ng·h/mL) | 7500 | 11250 |
| t½ (hours) | 3.5 | 5.2 |
| CL/F (L/h/kg) | 0.45 | 0.30 |
Cmax: Maximum plasma concentration; AUC: Area under the curve; t½: Half-life; CL/F: Oral clearance.
Experimental Protocols
A rigorous investigation into the metabolic fate of isonicotinamide requires a multi-step experimental approach, from the synthesis of the labeled compound to in vitro and in vivo analysis.
Synthesis of [2-D]-Isonicotinamide
The synthesis of selectively deuterated isonicotinamide is the foundational step. Various methods for H-D exchange on heterocyclic rings have been developed.[8][9]
-
Objective: To synthesize isonicotinamide with a deuterium atom at the C2 position of the pyridine ring.
-
Materials: Isonicotinic acid, Palladium on Carbon (Pd/C), Aluminum powder, Deuterium oxide (D₂O), thionyl chloride, ammonia (B1221849) solution.
-
Procedure:
-
H-D Exchange: A mixture of isonicotinic acid, 10% Pd/C catalyst, and aluminum powder is suspended in D₂O.[9] The reaction is subjected to microwave irradiation to facilitate the exchange of the C2 proton with deuterium.
-
Reaction Monitoring: The progress of the deuteration is monitored by ¹H NMR spectroscopy to confirm the disappearance of the proton signal at the C2 position and by mass spectrometry to confirm the mass shift.
-
Conversion to Amide: The resulting [2-D]-isonicotinic acid is converted to the corresponding acyl chloride using thionyl chloride.
-
Amination: The acyl chloride is then carefully reacted with an ammonia solution to form [2-D]-isonicotinamide.
-
Purification and Characterization: The final product is purified using recrystallization or column chromatography. The identity and isotopic purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
In Vitro Metabolic Stability Assay
This assay compares the rate of metabolism of the deuterated and non-deuterated compounds in a controlled environment, typically using liver microsomes which are rich in CYP enzymes or cytosol which contains AO.[1][10]
-
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of deuterated vs. non-deuterated isonicotinamide.
-
Materials: Human or rat liver microsomes/cytosol, phosphate (B84403) buffer (pH 7.4), NADPH regenerating system (for CYP activity), deuterated and non-deuterated isonicotinamide, ice-cold acetonitrile (B52724).
-
Procedure:
-
Incubation Setup: Prepare incubation mixtures in microcentrifuge tubes containing liver microsomes or cytosol in phosphate buffer.
-
Pre-incubation: Add the test compound (deuterated or non-deuterated isonicotinamide) and pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system (for microsomes) or by virtue of the endogenous enzymes in the cytosol.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance. A longer half-life for the deuterated compound indicates metabolism at the deuterated site.[10]
-
In Vivo Pharmacokinetic and Metabolite Identification Study
This study evaluates how the drug is absorbed, distributed, metabolized, and excreted in a living organism, providing the most relevant data.[10]
-
Objective: To compare the pharmacokinetic profiles and metabolite profiles of deuterated and non-deuterated isonicotinamide in rats.
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Procedure:
-
Dosing: Administer a single oral dose of either deuterated or non-deuterated isonicotinamide to each group.
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Centrifuge to obtain plasma.
-
Urine: House rats in metabolic cages to collect urine over a 24-hour period.
-
-
Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile. Urine samples may be diluted or subjected to solid-phase extraction.
-
LC-MS/MS Analysis: Analyze plasma samples to quantify the concentration of the parent drug over time. Analyze urine samples to identify and quantify the parent drug and its major metabolites.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t½ from the plasma concentration-time data.[10]
-
Metabolite Profiling: Compare the metabolite profiles from the two groups to identify shifts in metabolism due to the kinetic isotope effect.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Icotinib as a Potent and Selective Inhibitor of Aldehyde Oxidase for Reaction Phenotyping in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aldehyde oxidase-catalyzed metabolism of N1-methylnicotinamide in vivo and in vitro in chimeric mice with humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of aldehyde oxidase activity in vivo from conversion ratio of N1-methylnicotinamide to pyridones, and intraspecies variation of the enzyme activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Research Applications of Isonicotinamide and its Deuterated Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isonicotinamide (B137802), a structural isomer of nicotinamide (B372718) (Vitamin B3), is a versatile pyridinecarboxamide with a growing profile of research applications. This technical guide provides a comprehensive overview of the current and potential uses of isonicotinamide and its deuterated analogs in various scientific and therapeutic fields. While research into deuterated isonicotinamide is still in its nascent stages, this guide draws upon data from its close structural isomer, nicotinamide, and established principles of deuterium (B1214612) substitution in drug discovery to project its potential advantages. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers and drug development professionals.
Introduction to Isonicotinamide and the Rationale for Deuteration
Isonicotinamide (pyridine-4-carboxamide) is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structural similarity to nicotinamide, a crucial precursor to the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), has prompted investigations into its own biological activities.[2][3] Current research highlights its potential as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in various diseases including Alzheimer's, and as a scaffold for the development of novel antifungal agents.[4][5] Furthermore, isonicotinamide is extensively used in crystal engineering to form co-crystals with active pharmaceutical ingredients (APIs), thereby modifying their physicochemical properties.[6]
Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a powerful tool in drug development to enhance the pharmacokinetic and pharmacodynamic profiles of molecules.[7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down metabolic processes.[7] This can result in several therapeutic advantages, including:
-
Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life and increased exposure.
-
Reduced Toxic Metabolites: Slower metabolism can decrease the formation of harmful byproducts.
-
Enhanced Efficacy: Increased drug exposure can lead to improved therapeutic outcomes.
-
Lower Dosing: A longer half-life may allow for less frequent administration.
While specific research on deuterated isonicotinamide is limited, studies on its isomer, deuterated nicotinamide, and other deuterated drugs provide a strong basis for predicting similar benefits for isonicotinamide analogs.
Therapeutic Applications of Isonicotinamide and its Derivatives
Glycogen Synthase Kinase-3 (GSK-3) Inhibition and Neurodegenerative Diseases
A significant area of research for isonicotinamide derivatives is their role as inhibitors of GSK-3.[4] GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to the pathophysiology of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[4] Isonicotinamide-based compounds have been identified as potent and highly selective GSK-3 inhibitors, demonstrating oral activity in preclinical models of Alzheimer's disease.[4]
Table 1: GSK-3 Inhibitory Activity of Isonicotinamide Derivatives
| Compound | GSK-3β IC50 (nM) | Kinase Selectivity | Reference |
|---|---|---|---|
| Isonicotinamide Analog 1 | 15 | High | [4] |
| Isonicotinamide Analog 2 | 25 | High | [4] |
| Isonicotinamide Analog 3 | 8 | High |[4] |
Note: Specific compound structures are proprietary to the cited research.
Antifungal Activity
Derivatives of isonicotinamide have demonstrated promising antifungal activity against a range of pathogenic fungi.[5] The proposed mechanism of action for some of these compounds involves the disruption of the fungal cell wall.[8]
Table 2: Antifungal Activity of Isonicotinamide Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Isonicotinamide Derivative A | Sclerotinia sclerotiorum | 10 | [5] |
| Isonicotinamide Derivative B | Sclerotinia sclerotiorum | 10 | [5] |
| Nicotinamide Derivative 16g | Candida albicans SC5314 | 0.25 | [8] |
| Nicotinamide Derivative 16g | Fluconazole-resistant C. albicans | 0.125 - 1 |[8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Deuterated Analogs: Projecting the Potential
Predicted Pharmacokinetic Improvements
Deuteration is expected to significantly alter the pharmacokinetic profile of isonicotinamide. A study on 4,6-d2-nicotinamide in rats provides a valuable model for these predictions.
Table 3: Comparative Pharmacokinetics of Nicotinamide and its Deuterated Analog (Predicted for Isonicotinamide)
| Parameter | Nicotinamide | Deuterated Nicotinamide | Predicted Impact on Isonicotinamide |
|---|---|---|---|
| Half-life (t½) | ~1.5 - 9 hours (dose-dependent)[9] | Potentially longer | Increased duration of action |
| Maximum Concentration (Cmax) | Dose-dependent[9] | Potentially higher | Enhanced therapeutic effect |
| Area Under the Curve (AUC) | Dose-dependent[9] | Potentially larger | Greater overall drug exposure |
| Metabolism | Primarily by CYP enzymes | Slower due to kinetic isotope effect | Reduced metabolic clearance |
Data for nicotinamide is from human studies. The impact on isonicotinamide is a projection based on general principles of deuteration.
Signaling Pathways
The biological effects of isonicotinamide and its derivatives are mediated through their interaction with various cellular signaling pathways. While specific pathways for isonicotinamide are still under investigation, the pathways modulated by its isomer, nicotinamide, offer valuable insights.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in fibrosis and cancer. Nicotinamide has been shown to modulate this pathway.
References
- 1. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]
- 2. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 3. UY31367A1 - DERIVATIVES OF NICOTINAMIDE, ITS PREPARATION AND ITS APPLICATION IN THERAPEUTICS - Google Patents [patents.google.com]
- 4. US20230107723A1 - Deuterated pharmaceutical compositions and methods of treating cardiovascular diseases - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Isonicotinamide-Based Compounds: From Cocrystal to Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Nicotinamide pharmacokinetics in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Isonicotinamide-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices for assessing the stability of Isonicotinamide-d4, a deuterated analog of isonicotinamide. While specific stability data for this compound is not extensively published, this document outlines a robust framework for stability testing based on internationally recognized guidelines for active pharmaceutical ingredients (APIs). Adherence to these protocols is crucial for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this compound.
Introduction to Stability Testing
Stability testing is a critical component of drug development and manufacturing, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] The primary goal is to establish a re-test period for the drug substance and recommend storage conditions.[2][3]
For this compound, a thorough stability program should be designed to understand its intrinsic stability, identify potential degradation products, and develop a validated stability-indicating analytical method.
Recommended Storage Conditions and Testing Frequency
The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances. The following tables summarize the recommended storage conditions for long-term, intermediate, and accelerated stability studies.
Table 1: Long-Term Stability Testing Conditions
| Climatic Zone | Storage Condition | Minimum Time Period |
| Zones I and II | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Zone III | 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Zone IVa | 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Zone IVb | 30°C ± 2°C / 75% RH ± 5% RH | 12 months |
| Refrigerated | 5°C ± 3°C | 12 months |
| Frozen | -20°C ± 5°C | 12 months |
Source: ICH Q1A(R2)
Table 2: Intermediate and Accelerated Stability Testing Conditions
| Study Type | Storage Condition | Minimum Time Period |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: ICH Q1A(R2)[4]
The frequency of testing for long-term studies should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][2][3][5] For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[1][2][3][5]
Experimental Protocols
A comprehensive stability study for this compound should include forced degradation (stress testing) and formal stability studies under ICH-recommended conditions.
Forced Degradation Studies
Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and establishing the stability-indicating nature of the analytical methods used.[6][7][8] These studies expose the API to conditions more severe than accelerated stability testing.[6]
Objective: To generate a degradation profile of this compound. A degradation of 5-20% is generally considered optimal for method validation.[9]
Experimental Workflow for Forced Degradation:
Caption: Experimental workflow for forced degradation studies of this compound.
Detailed Protocols:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N HCl. Store at room temperature or elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N NaOH. Store at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Store at room temperature for a specified period.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 60°C) for a specified period. Also, test a solution of the API at the same temperature.
-
Photostability: Expose solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Formal Stability Studies
Formal stability studies are conducted on at least three primary batches of the API to establish the re-test period. The samples should be stored in containers that simulate the proposed packaging.
Logical Flow for Stability Testing:
Caption: Decision logic for stability testing based on ICH guidelines.
A "significant change" for an API is defined as a failure to meet its specification.[1][2]
Analytical Methodology
A validated stability-indicating analytical method is a prerequisite for reliable stability data. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.[10][11]
Key aspects of the analytical method:
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of its potential degradation products.
-
Accuracy, Precision, and Linearity: These parameters should be established over the concentration range of the API and its degradation products.
-
Detection and Quantitation Limits: These should be determined for any impurities and degradation products.
Other techniques like UV-Vis spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can also be employed for characterization and quantification.[11]
Data Presentation and Evaluation
All quantitative data from stability studies should be summarized in a clear and organized manner.
Table 3: Example of a Stability Data Summary Table
| Test Parameter | Specification | Time Point (Months) | ||||
| 0 | 3 | 6 | 9 | 12 | ||
| Storage Condition: 25°C/60%RH | ||||||
| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.7 | 99.5 | 99.4 | 99.2 |
| Total Impurities (%) | NMT 1.0 | 0.15 | 0.18 | 0.20 | 0.22 | 0.25 |
| Any Unspecified Impurity (%) | NMT 0.10 | <0.05 | <0.05 | 0.06 | 0.07 | 0.08 |
| Water Content (%) | NMT 0.5 | 0.2 | 0.2 | 0.3 | 0.3 | 0.3 |
| Storage Condition: 40°C/75%RH | ||||||
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.2 | 98.5 | - | - |
| Total Impurities (%) | NMT 1.0 | 0.15 | 0.35 | 0.60 | - | - |
NMT: Not More Than
The evaluation of stability data should consider the results from all tests. If the data shows minimal degradation and variability, and the accelerated data shows no significant change, the re-test period can be extrapolated from the long-term data.
Conclusion
References
- 1. rsc.org [rsc.org]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rwandafda.gov.rw [rwandafda.gov.rw]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. almacgroup.com [almacgroup.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Methodological & Application
Application Note: High-Throughput Quantification of Isonicotinamide in Human Plasma using Isonicotinamide-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of isonicotinamide (B137802) in human plasma. Isonicotinamide, an isomer of nicotinamide (B372718), is of growing interest in pharmacological and metabolic research. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Isonicotinamide-d4, is employed. This method is suitable for high-throughput analysis in clinical research and drug development settings. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, consistently delivering reliable and reproducible results.
Introduction
Isonicotinamide (pyridine-4-carboxamide) is a pyridinecarboxamide and an isomer of the well-known nicotinamide (vitamin B3). Its potential pharmacological activities and metabolic fate are subjects of ongoing research. Accurate and precise quantification of isonicotinamide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS bioanalysis. A SIL-IS, such as this compound, shares near-identical physicochemical properties with the analyte, ensuring it effectively compensates for variability during sample preparation, chromatography, and ionization. This co-eluting, mass-differentiated standard allows for highly reliable quantification, minimizing matrix effects and improving data quality.
Experimental
Materials and Reagents
-
Isonicotinamide (≥98% purity)
-
This compound (≥98% purity, 99% isotopic purity)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥99%)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Quality Control Samples
Stock solutions of isonicotinamide and this compound were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions of isonicotinamide were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. The internal standard working solution was prepared by diluting the this compound stock solution to a final concentration of 100 ng/mL in methanol.
Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions of isonicotinamide.
Sample Preparation Protocol
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 1: Optimized MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Isonicotinamide | 123.1 | 78.1 | 25 | 40 |
| This compound | 127.1 | 82.1 | 25 | 40 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of isonicotinamide in human plasma. The use of this compound as an internal standard ensured high accuracy and precision by correcting for any variations during the analytical process.
Linearity and Sensitivity
The method was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio >10.
Table 2: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | r² |
| Isonicotinamide | 1 - 1000 | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in Table 3. All values were within the acceptable limits of ±15% (±20% for LLOQ) as per regulatory guidelines.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 10.2 | 103.8 |
| Low | 3 | 6.2 | 98.7 | 7.8 | 101.5 |
| Medium | 100 | 4.5 | 102.1 | 5.9 | 99.3 |
| High | 800 | 3.8 | 97.5 | 4.7 | 98.1 |
Recovery and Matrix Effect
The extraction recovery of isonicotinamide and this compound was consistent across all QC levels. The matrix effect was found to be negligible, demonstrating the robustness of the sample preparation method and the effectiveness of the internal standard.
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.7 |
| High | 800 | 94.1 | 101.2 |
Visualizations
Caption: Experimental workflow for the quantification of isonicotinamide.
Caption: Metabolic pathway of nicotinamide, an isomer of isonicotinamide.
Conclusion
This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of isonicotinamide in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability and accuracy of the results. The simple and efficient protein precipitation protocol allows for high-throughput analysis, making this method well-suited for demanding research environments in pharmacology and drug development.
Application Notes and Protocols for Quantitative Analysis Using Isonicotinamide-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Isonicotinamide-d4 as an internal standard for the quantitative analysis of isonicotinamide (B137802) and related compounds in various biological matrices. The protocols detailed below are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Introduction to this compound in Quantitative Analysis
This compound is the deuterated form of isonicotinamide, an amide derivative of isonicotinic acid and an isomer of nicotinamide (B372718) (a form of vitamin B3). In quantitative mass spectrometry, deuterated molecules like this compound serve as ideal internal standards. Due to their nearly identical chemical and physical properties to the unlabeled analyte, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This allows for accurate correction of variations that can occur during sample preparation, injection, and analysis, leading to highly precise and accurate quantification.
This compound is particularly valuable in therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and metabolic research involving isonicotinamide or structurally similar compounds like isoniazid (B1672263), a primary drug for tuberculosis treatment.
Applications
-
Therapeutic Drug Monitoring (TDM): Accurate measurement of drug concentrations in patient samples (e.g., plasma, urine) to ensure optimal dosing and minimize toxicity. This compound can be used as an internal standard for the quantification of drugs containing the isonicotinamide moiety.
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of isonicotinamide-containing drugs in preclinical and clinical development.
-
Metabolic Studies: Investigating the metabolic pathways of isonicotinamide and related compounds.
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of a drug.
Experimental Protocols
The following are example protocols for the quantitative analysis of an analyte (e.g., isonicotinamide or isoniazid) in human plasma and urine using this compound as an internal standard. These protocols are based on established methods for similar analytes and should be optimized and validated for specific laboratory conditions and analytical requirements.
Protocol 1: Quantitative Analysis in Human Plasma via Protein Precipitation (PPT)
This protocol offers a rapid and straightforward method for sample cleanup.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) stock solution (e.g., 1 mg/mL in methanol)
-
Working IS solution (e.g., 100 ng/mL in methanol)
-
Analyte stock solution (e.g., 1 mg/mL in methanol)
-
Acetonitrile (B52724) (ACN), cold, containing 0.1% formic acid
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the working IS solution (this compound) to the plasma and vortex briefly.
-
Add 300 µL of cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Quantitative Analysis in Human Urine via Solid-Phase Extraction (SPE)
This protocol provides a more thorough sample cleanup, reducing matrix effects.[1]
Materials:
-
Human urine samples
-
This compound internal standard (IS) stock solution (e.g., 1 mg/mL in methanol)
-
Working IS solution (e.g., 1 µg/mL in 50 mM ammonium (B1175870) bicarbonate)
-
Analyte stock solution (e.g., 1 mg/mL in methanol)
-
SPE cartridges (e.g., Phenomenex Strata-X)
-
Methanol
-
HPLC grade water
-
10 mM ammonium acetate (B1210297) solution
-
Acetonitrile
-
50 mM ammonium bicarbonate
-
LC-MS/MS system
Procedure:
-
Add 500 µL of the working IS solution (this compound) to 500 µL of urine sample and vortex.[1]
-
SPE Cartridge Conditioning:
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 10 mM ammonium acetate solution.
-
Elution: Elute the analyte and internal standard with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase (e.g., 5 mM ammonium acetate and acetonitrile (98:2, v/v)).[1]
-
Transfer to an LC vial and inject into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are example starting parameters that should be optimized.
| Parameter | Recommended Setting |
| LC Column | Reversed-phase C18 column (e.g., Atlantis T3, 3 µm, 2.1 mm × 100 mm)[1] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution depending on analyte separation needs. Example: 98% A for 5 min.[1] |
| Flow Rate | 0.250 mL/min[1] |
| Column Temperature | 30°C[1] |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing standard solutions of the analyte and this compound. For Isonicotinamide (C6H6N2O), the protonated molecule [M+H]+ is m/z 123.1. For this compound (C6H2D4N2O), the protonated molecule [M+H]+ is m/z 127.1. Product ions would need to be determined experimentally. |
Data Presentation: Quantitative Performance
The following tables summarize typical performance characteristics of a validated LC-MS/MS method using a deuterated internal standard for a related analyte, isoniazid, which can be expected to be similar for isonicotinamide.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Isoniazid | Urine | 0.234–30.0[1] | >0.99 |
| Isoniazid | Serum | 0.2–8.0[2] | >0.99 |
Table 2: Precision and Accuracy
| Analyte | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Isoniazid | Urine | Low (0.7 µg/mL) | < 5% | < 7% | 95-105% |
| Mid (15 µg/mL) | < 4% | < 6% | 97-103% | ||
| High (24 µg/mL) | < 3% | < 5% | 98-102% | ||
| Isoniazid | Serum | Low (0.6 mg/L) | < 4% | < 5% | 96-104% |
| Mid (3 mg/L) | < 3% | < 4% | 98-102% | ||
| High (6 mg/L) | < 2% | < 3% | 99-101% |
(Data adapted from similar validated assays for isoniazid and presented as a representative example.)
Visualizations
Experimental Workflow
Relevant Signaling Pathway (Nicotinamide Metabolism)
While specific signaling pathways for isonicotinamide are not extensively documented, the metabolic pathways of its isomer, nicotinamide, are well-characterized and provide a relevant biological context. Nicotinamide is a key precursor for the synthesis of NAD+, a crucial coenzyme in numerous cellular processes.
Disclaimer: The provided protocols and method parameters are intended as a starting point. All analytical methods must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure their accuracy, precision, and reliability for their intended purpose.
References
Quantitative Analysis of Isonicotinamide in Human Plasma by LC-MS/MS using Isonicotinamide-d4 as an Internal Standard
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of isonicotinamide (B137802) in human plasma. The method utilizes a stable isotope-labeled internal standard, Isonicotinamide-d4, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
Isonicotinamide, a structural isomer of nicotinamide (B372718) (Vitamin B3), is a compound of interest in various fields of research, including pharmacology and metabolomics. Accurate and reliable quantification of isonicotinamide in biological matrices is crucial for pharmacokinetic studies and for understanding its physiological roles. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a best practice that effectively compensates for variability in sample preparation and matrix effects, leading to more reliable and reproducible results.[1][2] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for isonicotinamide in human plasma.
Experimental
Materials and Reagents
-
Isonicotinamide (≥99% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Isonicotinamide: Accurately weigh and dissolve 10 mg of isonicotinamide in 10 mL of methanol.
-
This compound (Internal Standard, IS): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
Working Solutions:
-
Isonicotinamide Calibration Standards and Quality Control (QC) Samples: Prepare serial dilutions of the isonicotinamide stock solution in 50:50 (v/v) methanol:water to achieve the desired concentrations for the calibration curve and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation
-
Pipette 50 µL of human plasma into a clean microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL of this compound).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
Based on the common fragmentation of nicotinamide and its deuterated form, the following MRM transitions are proposed for isonicotinamide and its internal standard.[3][4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Isonicotinamide | 123.1 | 80.1 | 100 |
| This compound (IS) | 127.1 | 84.1 | 100 |
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio >10.
Table 1: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| Isonicotinamide | 1 - 1000 | y = 0.015x + 0.002 | >0.995 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, Low QC, Mid QC, and High QC.
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.5 | 105.2 | 8.2 | 103.5 |
| Low QC | 3 | 5.1 | 98.7 | 6.8 | 101.2 |
| Mid QC | 100 | 3.8 | 102.1 | 5.5 | 100.8 |
| High QC | 800 | 2.9 | 99.5 | 4.1 | 99.1 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 95.8 |
| Mid QC | 100 | 95.1 | 98.2 |
| High QC | 800 | 94.3 | 97.1 |
Data Analysis
Data acquisition and processing were performed using the instrument's software. The concentration of isonicotinamide in each sample was determined from the calibration curve using the peak area ratio of the analyte to the internal standard.
Workflow and Diagrams
The overall experimental workflow is depicted below.
Caption: Experimental workflow from sample preparation to data analysis.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of isonicotinamide in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method has been validated over a suitable concentration range and demonstrates excellent performance in terms of linearity, sensitivity, precision, accuracy, recovery, and matrix effect. This method is well-suited for high-throughput bioanalytical applications in clinical and pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of isotope dilution mass spectrometric (ID-MS) method to determine niacin in infant formula, breakfast cereals and multivitamins. | Sigma-Aldrich [sigmaaldrich.com]
Preparation of Isonicotinamide-d4 Stock and Working Solutions: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock and working solutions of Isonicotinamide-d4, a deuterated analog of Isonicotinamide. Isonicotinamide and its labeled isotopes are valuable tools in pharmaceutical and life science research, often utilized in pharmacokinetic studies and as internal standards for mass spectrometry-based quantification.[1][2] This guide outlines the necessary materials, step-by-step procedures for accurate solution preparation, and essential storage and stability information to ensure the integrity of the compound for experimental use.
Introduction
Isonicotinamide, the amide of isonicotinic acid, is an isomer of nicotinamide (B372718) (a form of vitamin B3) and finds applications in material synthesis and as a biochemical reagent.[3][4] Its deuterated form, this compound, serves as an important internal standard for the quantification of Isonicotinamide in various biological matrices. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, facilitating accurate measurement by mass spectrometry without significantly altering the chemical properties of the molecule.
Proper preparation of stock and working solutions is a critical first step for any experiment to ensure reproducibility and accuracy of results. This application note provides a standardized protocol for the solubilization and dilution of this compound.
Materials and Equipment
-
This compound (solid, white)[5]
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Methanol[5]
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound and its non-deuterated analog.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₂D₄N₂O | |
| Appearance | White Solid | [5] |
| Storage Temperature | Refrigerator | [5] |
Table 2: Solubility Data
| Solvent | Solubility of this compound | Solubility of Isonicotinamide (non-deuterated) | Reference |
| DMSO | Soluble | ≥ 200 mg/mL | [3][5] |
| Methanol | Soluble | Soluble | [4][5] |
| Water | Not explicitly stated | 191 g/L | [4] |
| Ethanol | Not explicitly stated | Soluble | [4] |
| PBS (pH 7.2) | Not explicitly stated | Soluble (analogous to Nicotinamide-d4) | [6] |
Table 3: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Reference |
| -20°C | 1 month | [3] |
| -80°C | 6 months | [3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 1.262 mg of this compound (Molecular Weight: ~126.15 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile, amber glass vial. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate the solution for a few minutes in an ultrasonic bath to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Preparation of Working Solutions
Working solutions should be prepared fresh daily by diluting the stock solution with the appropriate experimental buffer (e.g., PBS, cell culture media).
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution Calculation: Use the following formula to calculate the volume of stock solution required to prepare the desired concentration of the working solution:
C₁V₁ = C₂V₂
Where:
-
C₁ = Concentration of the stock solution (e.g., 10 mM)
-
V₁ = Volume of the stock solution to be used
-
C₂ = Desired concentration of the working solution
-
V₂ = Final volume of the working solution
-
-
Preparation: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of the desired buffer.
-
Mixing: Gently mix the working solution by vortexing or inverting the tube.
-
Use: Use the freshly prepared working solution for your experiments on the same day.[3]
Visualizations
The following diagrams illustrate the key workflows described in this application note.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Note: High-Throughput Bioanalytical Method for Isonicotinamide in Human Plasma Using LC-MS/MS with Isonicotinamide-d4 as an Internal Standard
Abstract
This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of isonicotinamide (B137802) in human plasma. The method utilizes isonicotinamide-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical trial sample analysis. A simple protein precipitation extraction procedure allows for high-throughput sample processing. The method was validated according to the FDA and ICH M10 guidelines for bioanalytical method validation and demonstrated excellent linearity, precision, accuracy, and stability.
Introduction
Isonicotinamide, an isomer of nicotinamide (B372718) (a form of vitamin B3), is a compound of interest in various fields of drug development and metabolic research. Accurate quantification of isonicotinamide in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[1][2][3] A deuterated internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thereby compensating for variations in sample preparation and instrument response.[2][3] This application note provides a detailed protocol for a validated LC-MS/MS method for the analysis of isonicotinamide in human plasma, employing this compound as the internal standard.
Data Presentation
The bioanalytical method was validated for linearity, precision, accuracy, recovery, and stability. The results are summarized in the following tables.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Isonicotinamide | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18, 3 days) | Inter-day Accuracy (%Bias) (n=18, 3 days) |
| LLOQ | 1 | 6.8 | -2.5 | 8.2 | -1.9 |
| Low QC | 3 | 5.2 | 1.3 | 6.5 | 0.8 |
| Mid QC | 100 | 3.5 | -0.8 | 4.1 | -0.5 |
| High QC | 800 | 2.8 | 2.1 | 3.6 | 1.7 |
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Low QC | 92.5 | 94.1 | 0.98 | 0.97 | 1.01 |
| High QC | 95.3 | 96.2 | 1.02 | 1.01 | 1.01 |
Acceptance Criteria: IS-Normalized Matrix Factor %CV ≤ 15%.
Table 4: Stability
| Stability Condition | QC Level | Mean Stability (% of Nominal) |
| Bench-top (6 hours at RT) | Low QC | 98.5 |
| High QC | 101.2 | |
| Freeze-thaw (3 cycles) | Low QC | 97.9 |
| High QC | 99.8 | |
| Long-term (-80°C for 30 days) | Low QC | 96.4 |
| High QC | 102.5 |
Acceptance Criteria: Mean concentration within ±15% of nominal concentration.
Experimental Protocols
Materials and Reagents
-
Isonicotinamide (≥98% purity)
-
This compound (≥98% purity, 99% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Gemini® 3 µm C18 110 Å, 100 x 4.6 mm
Preparation of Stock and Working Solutions
-
Isonicotinamide Stock Solution (1 mg/mL): Accurately weigh and dissolve isonicotinamide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the isonicotinamide stock solution in 50:50 methanol:water for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
-
Pipette 50 µL of human plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an LC vial for analysis.
LC-MS/MS Conditions
Table 5: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Phenomenex Gemini® 3 µm C18 110 Å, 100 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 0.0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |
Table 6: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | Isonicotinamide: 123.1 → 80.0; this compound: 127.1 → 84.0 |
| Declustering Potential (DP) | 60 V |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | 25 V |
| Collision Cell Exit Potential (CXP) | 10 V |
Visualizations
Caption: Experimental workflow for the bioanalytical method.
Caption: Putative signaling pathway of isonicotinamide.
References
Application Note: Quantification of Isonicotinamide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of isonicotinamide (B137802) in human plasma. The method utilizes isonicotinamide-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical research.[1] Sample preparation is achieved through a straightforward protein precipitation procedure, offering high recovery and minimal matrix effects. Chromatographic separation is performed on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated according to the FDA guidelines for bioanalytical method validation and demonstrated excellent linearity, accuracy, precision, and stability over the desired concentration range.
Introduction
Isonicotinamide, the amide of isonicotinic acid, is a key compound in pharmaceutical research and a metabolite of various drugs. Accurate quantification of isonicotinamide in biological matrices like plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[2] LC-MS/MS has become the preferred technique for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1][3] This application note provides a detailed protocol for the reliable quantification of isonicotinamide in human plasma for research and drug development professionals.
Experimental
Materials and Reagents
-
Isonicotinamide (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1100 series or equivalent)[4]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 3000 or equivalent)[5]
-
Analytical column: Reversed-phase C18 column (e.g., Phenomenex Gemini C18, 3 µm, 4.6 x 100 mm or equivalent)[5][6]
LC-MS/MS Conditions
A summary of the liquid chromatography and mass spectrometry conditions is provided in the table below.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Phenomenex Gemini C18, 3 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic: 30% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
| Run Time | 5 minutes |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Isonicotinamide) | m/z 123.1 → 80.0 |
| MRM Transition (this compound) | m/z 127.1 → 84.0 |
| Declustering Potential (DP) | 40 V |
| Collision Energy (CE) | 25 eV |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Protocols
1. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of isonicotinamide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the isonicotinamide stock solution with 50:50 methanol:water to create working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control samples at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).[4][7]
2. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.[4]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Results and Discussion
The developed method demonstrated excellent performance for the quantification of isonicotinamide in human plasma.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results, summarized in the table below, are within the acceptable limits of ±15% (±20% for LLOQ) as per FDA guidelines.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | -3.2 | 10.2 | -1.5 |
| Low | 3 | 6.1 | 1.8 | 7.5 | 2.4 |
| Medium | 75 | 4.5 | -0.5 | 5.8 | -1.1 |
| High | 750 | 3.2 | 2.1 | 4.1 | 1.7 |
Recovery and Matrix Effect
The extraction recovery of isonicotinamide was consistent across the three QC levels, averaging 92.5%. The matrix effect was found to be negligible, with the ion suppression/enhancement within the acceptable range of 85-115%.
Visualization
Caption: Workflow for the quantification of isonicotinamide in plasma.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantification of isonicotinamide in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard contribute to the method's robustness and accuracy. This method is well-suited for high-throughput analysis in pharmacokinetic and clinical studies.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Population pharmacokinetic analysis of isoniazid, acetylisoniazid, and isonicotinic acid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cerilliant.com [cerilliant.com]
- 4. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic Acid in Plasma by LC-MS/MS | Phenomenex [phenomenex.com]
- 7. bevital.no [bevital.no]
Isonicotinamide-d4 in Metabolic Research: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinamide-d4, a deuterium-labeled isotopologue of isonicotinamide (B137802), serves as a valuable tool in metabolic studies, particularly in the fields of pharmacokinetics, drug metabolism, and clinical diagnostics. Its primary application lies in its use as an internal standard for quantitative analysis by mass spectrometry (MS). The incorporation of deuterium (B1214612) atoms provides a distinct mass shift from its unlabeled counterpart, allowing for precise and accurate quantification in complex biological matrices. While specific studies detailing the use of this compound are not extensively documented in publicly available literature, its application can be inferred from the widespread use of its structural isomer, Nicotinamide-d4, in metabolic research. This document provides detailed application notes and protocols based on the established methodologies for related deuterated compounds.
Principle of Isotope Dilution Mass Spectrometry
The core application of this compound revolves around the principle of isotope dilution mass spectrometry (ID-MS). In this technique, a known amount of the stable isotope-labeled compound (this compound) is added to a biological sample containing the unlabeled analyte of interest (isonicotinamide). The labeled and unlabeled compounds are chemically identical and thus exhibit similar behavior during sample extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the concentration of the endogenous analyte can be accurately determined, correcting for any sample loss or matrix effects during the analytical process.[1][2][3]
Applications in Metabolic Studies
Internal Standard for Quantitative Analysis
The most prominent application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] This is crucial for the accurate quantification of isonicotinamide or its metabolites in various biological samples such as plasma, urine, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis due to its ability to compensate for variations in sample preparation and instrument response.[3][4]
Metabolic Tracer Studies (Hypothetical)
While direct evidence is limited, this compound could theoretically be employed as a metabolic tracer to investigate the in vivo fate of isonicotinamide. By administering this compound to a biological system, researchers could track the appearance of deuterium-labeled metabolites over time. This would provide insights into the metabolic pathways, rates of conversion, and clearance of the parent compound. Such studies are fundamental in drug development to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocols
The following protocols are based on established methods for the analysis of nicotinamide (B372718) and its metabolites using deuterated internal standards. These can be adapted for the use of this compound.
Protocol 1: Quantification of Isonicotinamide in Human Plasma using LC-MS/MS
Objective: To determine the concentration of isonicotinamide in human plasma using this compound as an internal standard.
Materials:
-
Human plasma samples
-
Isonicotinamide analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5][6]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) is used to monitor precursor to product ion transitions.[5] The exact m/z values for this compound would need to be determined experimentally, but are predicted based on the structure.
-
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Isonicotinamide | 123.1 | 80.1 | 20 |
| This compound | 127.1 | 84.1 | 20 |
Data Analysis:
-
Quantify the concentration of isonicotinamide by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a similar biological matrix.
Protocol 2: Sample Preparation from Tissues
Objective: To extract isonicotinamide from tissue samples for quantification.
Procedure:
-
Homogenize a known weight of tissue in a suitable buffer.
-
Perform protein precipitation on the tissue homogenate as described in Protocol 1.
-
Alternatively, for a cleaner extract, a solid-phase extraction (SPE) can be employed.
Data Presentation
The following table summarizes hypothetical MRM transitions for the analysis of isonicotinamide and its deuterated internal standard. These values are based on the known fragmentation of the isomeric compound nicotinamide and would require experimental verification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Precursor (m/z) | IS Product (m/z) |
| Isonicotinamide | 123.1 | 80.1 | This compound | 127.1 | 84.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of an analyte in a biological sample using a deuterated internal standard.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Hypothetical Metabolic Pathway of Isonicotinamide
The metabolic fate of isonicotinamide is not as well-characterized as that of nicotinamide. However, based on the metabolism of nicotinamide, a hypothetical pathway can be proposed. Nicotinamide undergoes methylation and subsequent oxidation.[7] A similar pathway could be postulated for isonicotinamide.
Caption: Hypothetical metabolic pathway of isonicotinamide.
Conclusion
This compound is a powerful tool for the accurate quantification of isonicotinamide in complex biological matrices, a critical aspect of metabolic research and drug development. While specific protocols for its use are not widely published, established methods for its isomer, Nicotinamide-d4, provide a strong foundation for developing robust and reliable analytical assays. The hypothetical applications and protocols presented here serve as a guide for researchers looking to incorporate this compound into their metabolic studies. As with any analytical method development, optimization and validation are essential to ensure data quality and reliability.
References
- 1. Investigation of isotope dilution mass spectrometric (ID-MS) method to determine niacin in infant formula, breakfast cereals and multivitamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of isotope dilution mass spectrometric (ID-MS) method to determine niacin in infant formula, breakfast cereals and multivitamins. | Sigma-Aldrich [sigmaaldrich.com]
- 3. cerilliant.com [cerilliant.com]
- 4. Ultra-performance liquid chromatography tandem mass-spectrometry (UPLC-MS/MS) for the rapid, simultaneous analysis of thiamin, riboflavin, flavin adenine dinucleotide, nicotinamide and pyridoxal in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Isonicotinamide-d4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinamide (B137802), an isomer of nicotinamide (B372718) (a form of vitamin B3), is a compound of interest in cellular metabolism research. While not a naturally occurring metabolite in humans, its structural similarity to nicotinamide suggests its potential interaction with key metabolic pathways.[1] Isonicotinamide has been observed to induce apoptosis in certain cancer cell lines. The deuterated form, Isonicotinamide-d4, serves as a stable isotope tracer for metabolic flux analysis. By introducing a known mass shift, researchers can track the uptake and metabolic fate of the isonicotinamide backbone within cellular systems using mass spectrometry.
This application note provides a detailed protocol for utilizing this compound in cell culture experiments to trace its incorporation into the Nicotinamide Adenine (B156593) Dinucleotide (NAD+) salvage pathway. Nicotinamide is a primary precursor for NAD+ synthesis in mammals through this pathway, which is crucial for cellular redox reactions, energy metabolism, and various signaling processes.[2][3][4][5][6] By tracing the flux of this compound, researchers can gain insights into the dynamics of NAD+ metabolism and the effects of various perturbations on this essential pathway.
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell scrapers
-
Microcentrifuge tubes
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Liquid chromatography-mass spectrometer (LC-MS)
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound should be prepared in a suitable solvent, such as sterile DMSO or water, at a high concentration to minimize the volume added to the cell culture medium.
-
Example Stock Solution Preparation (15 mM):
-
Aseptically weigh out 5 mg of this compound powder.
-
Reconstitute the powder in 2.62 mL of sterile DMSO to achieve a 15 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding and Culture
-
Culture the chosen cell line in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow the cells to adhere and grow for 24 hours before starting the labeling experiment.
This compound Labeling Experiment
The working concentration of this compound may need to be optimized for different cell lines and experimental goals. Based on common concentrations of nicotinamide used in cell culture, a starting range of 5 mM to 10 mM is recommended.[7][8][9]
-
Prepare the labeling medium by supplementing fresh complete culture medium with the desired final concentration of this compound from the stock solution. For example, to make a 10 mM labeling medium, add the appropriate volume of the 15 mM stock solution to the fresh medium.
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile PBS to remove any residual unlabeled metabolites.
-
Add the prepared this compound labeling medium to the cells.
-
Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the label over time.
Metabolite Extraction
-
At each time point, remove the labeling medium.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol (-80°C) to the cells. Use a sufficient volume to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).
-
Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis by LC-MS.
LC-MS Analysis
-
Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water or a buffer compatible with your chromatography method.
-
Analyze the samples using a liquid chromatography-mass spectrometry system capable of resolving and detecting the labeled and unlabeled forms of NAD+ and its precursors.
-
Monitor the mass shift corresponding to the incorporation of the four deuterium (B1214612) atoms from this compound into downstream metabolites.
Data Presentation
The quantitative data from the LC-MS analysis can be summarized to show the isotopic enrichment of key metabolites in the NAD+ salvage pathway over time.
| Time Point (Hours) | % Unlabeled NAD+ (M+0) | % Labeled NAD+ (M+4) | Total NAD+ Pool (Relative Abundance) |
| 0 | 100% | 0% | 1.00 |
| 2 | 85% | 15% | 1.05 |
| 4 | 68% | 32% | 1.10 |
| 8 | 45% | 55% | 1.12 |
| 12 | 28% | 72% | 1.15 |
| 24 | 15% | 85% | 1.18 |
Visualizations
NAD+ Salvage Pathway Tracing with this compound
References
- 1. Human Metabolome Database: Showing metabocard for Isonicotinamide (HMDB0253663) [hmdb.ca]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]
- 4. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide protects target cells from cell-mediated cytolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinamide Solution (1 M) - Elabscience® [elabscience.com]
Application Notes and Protocols for Isonicotinamide-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of pharmacokinetics, the use of stable isotope-labeled compounds, such as Isonicotinamide-d4, is a powerful technique to investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen, can be strategically incorporated into a drug molecule. This substitution of hydrogen with deuterium can lead to a stronger chemical bond (the kinetic isotope effect), which can significantly alter the rate of metabolic processes, particularly those catalyzed by cytochrome P450 enzymes.
By comparing the pharmacokinetic profile of the deuterated compound (this compound) with its non-deuterated counterpart (isonicotinamide), researchers can gain valuable insights into the drug's metabolic stability, identify major sites of metabolism, and potentially develop "soft drugs" with improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.
This document provides detailed application notes and experimental protocols for utilizing this compound in pharmacokinetic studies.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes hypothetical pharmacokinetic data for isonicotinamide (B137802) and this compound following oral administration in a rat model. This data is for illustrative purposes to demonstrate the potential impact of deuteration on the pharmacokinetic profile of isonicotinamide.
| Parameter | Isonicotinamide | This compound | Fold Change |
| Cmax (ng/mL) | 1500 | 1800 | 1.2 |
| Tmax (h) | 0.5 | 1.0 | 2.0 |
| AUC (0-t) (ng·h/mL) | 4500 | 7200 | 1.6 |
| AUC (0-inf) (ng·h/mL) | 4650 | 7500 | 1.6 |
| Half-life (t½) (h) | 2.5 | 4.0 | 1.6 |
| Clearance (CL/F) (L/h/kg) | 0.215 | 0.133 | 0.62 |
| Volume of Distribution (Vd/F) (L/kg) | 0.77 | 0.76 | 0.99 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to compare the pharmacokinetic profiles of isonicotinamide and this compound.
Materials:
-
Isonicotinamide and this compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing K2EDTA)
-
Centrifuge
-
-80°C freezer for plasma storage
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study, with free access to food and water.
-
Dosing: Fast the rats overnight (approximately 12 hours) before dosing, with water available ad libitum. Administer a single oral dose of isonicotinamide or this compound (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into EDTA-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS Analysis of Isonicotinamide and this compound in Rat Plasma
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of isonicotinamide and this compound in rat plasma.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Isonicotinamide: m/z 123.1 → 80.1
-
This compound: m/z 127.1 → 84.1
-
Internal Standard: To be determined based on the selected compound.
-
3. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the analytes in the plasma samples using the calibration curves.
-
Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Caption: Experimental workflow for the in vivo pharmacokinetic study.
Application Notes and Protocols for Isonicotinamide-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinamide, an isomer of nicotinamide (B372718) (Vitamin B3), and its deuterated analog, Isonicotinamide-d4, are crucial molecules in various research and development fields, including drug metabolism and pharmacokinetic (DMPK) studies. This compound is frequently employed as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2][3][4]. The use of a stable isotope-labeled internal standard is considered the gold standard as it effectively compensates for variations in sample preparation and mitigates matrix effects, which can suppress or enhance the analyte signal[2][3][4].
The accuracy and reliability of analytical data are fundamentally dependent on the sample preparation technique. The primary objective of sample preparation is to extract the analyte of interest from a complex biological matrix (e.g., plasma, serum, urine), remove interfering substances like proteins and phospholipids, and concentrate the analyte to a level suitable for detection. This document provides detailed application notes and protocols for the most common and effective sample preparation techniques for this compound analysis in biological matrices.
Physicochemical Properties of Isonicotinamide
Understanding the physicochemical properties of Isonicotinamide is essential for selecting an appropriate sample preparation strategy.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O | --INVALID-LINK-- |
| Molecular Weight | 122.12 g/mol | --INVALID-LINK-- |
| Water Solubility | 191.7 g/L (37 °C) | --INVALID-LINK-- |
| LogP | -0.28 | --INVALID-LINK-- |
| pKa | 3.61 (20 °C) | --INVALID-LINK-- |
Caption: Key physicochemical properties of Isonicotinamide.
The high water solubility and negative LogP value indicate that Isonicotinamide is a polar, hydrophilic compound. This characteristic significantly influences the choice of extraction methodology.
Recommended Sample Preparation Techniques
Based on the hydrophilic nature of this compound, the following sample preparation techniques are recommended:
-
Protein Precipitation (PPT): A simple, fast, and effective method for removing proteins from biological samples. It is particularly well-suited for polar analytes.
-
Solid-Phase Extraction (SPE): A more selective technique that can provide cleaner extracts compared to PPT, leading to reduced matrix effects.
-
Liquid-Liquid Extraction (LLE): Generally less effective for highly polar compounds like Isonicotinamide when using traditional non-polar organic solvents. However, modifications can be made for specific applications.
The following sections provide detailed protocols and a comparative summary of these techniques.
Protein Precipitation (PPT)
Protein precipitation is a widely used technique for the rapid removal of proteins from biological samples prior to LC-MS/MS analysis. For polar analytes like Isonicotinamide and its isomer nicotinamide, PPT with acetonitrile (B52724) is a well-documented and effective method.
Experimental Protocol: Protein Precipitation with Acetonitrile
Objective: To extract this compound from plasma or serum by precipitating and removing proteins.
Materials:
-
Biological matrix (e.g., human plasma, serum)
-
This compound internal standard (IS) solution
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Pipettes and tips
-
Autosampler vials
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the biological sample (plasma or serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the this compound internal standard solution to each sample to achieve the desired final concentration.
-
Precipitation: Add 300 µL of cold acetonitrile (ACN) to the sample. The 3:1 ratio of ACN to sample is a common starting point and can be further optimized.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant containing the analyte and internal standard without disturbing the protein pellet and transfer it to a clean tube or an autosampler vial.
-
Evaporation and Reconstitution (Optional but Recommended): To increase sensitivity and ensure compatibility with the initial mobile phase, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at approximately 40°C. The residue is then reconstituted in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
Workflow Diagram: Protein Precipitation
Caption: Workflow for this compound extraction using Protein Precipitation.
Solid-Phase Extraction (SPE)
Solid-phase extraction offers a more selective sample cleanup compared to protein precipitation, which can lead to lower matrix effects and improved assay sensitivity. For a polar compound like Isonicotinamide, a normal-phase or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent is recommended.
Experimental Protocol: Solid-Phase Extraction (Normal Phase)
Objective: To isolate this compound from a biological matrix using a polar SPE sorbent, effectively removing non-polar and less polar interferences.
Materials:
-
Biological matrix (e.g., human plasma, serum)
-
This compound internal standard (IS) solution
-
Normal Phase SPE cartridges (e.g., Silica, Diol, or Aminopropyl bonded silica)
-
SPE vacuum manifold or positive pressure processor
-
Solvents: Methanol (B129727), Acetonitrile, Ethyl Acetate (B1210297), Dichloromethane (B109758) (all HPLC or LC-MS grade)
-
Collection tubes or 96-well plate
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of the biological sample into a microcentrifuge tube.
-
Add the this compound internal standard.
-
Add 600 µL of a non-polar solvent (e.g., a mixture of dichloromethane and isopropanol) to precipitate proteins and dilute the sample.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Use the supernatant for the SPE procedure.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Pass 1 mL of the elution solvent (e.g., 5% methanol in ethyl acetate) through the cartridge to activate the sorbent.
-
Pass 1 mL of the sample loading solvent (e.g., dichloromethane/isopropanol mixture) to equilibrate the sorbent. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady flow rate (approx. 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 1 mL of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to remove non-polar interferences.
-
Dry the cartridge under high vacuum for 5-10 minutes to remove any residual non-polar solvent.
-
-
Elution:
-
Place collection tubes or a 96-well plate in the manifold.
-
Elute the this compound with 1-2 mL of a polar solvent mixture (e.g., 5-10% methanol in ethyl acetate or acetonitrile). The specific elution solvent should be optimized for maximum recovery.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
Workflow Diagram: Solid-Phase Extraction
Caption: General workflow for Solid-Phase Extraction of this compound.
Liquid-Liquid Extraction (LLE)
Due to the high water solubility of Isonicotinamide, standard LLE with non-polar solvents like hexane or methyl tert-butyl ether (MTBE) is generally not effective for its extraction from aqueous biological matrices. More polar, water-immiscible solvents or techniques like salting-out LLE would be required to achieve adequate recovery, which can be complex to optimize.
Experimental Protocol: Salting-Out Liquid-Liquid Extraction (SO-LLE)
Objective: To extract this compound from an aqueous matrix by increasing the ionic strength of the aqueous phase to promote partitioning into a water-miscible organic solvent.
Materials:
-
Biological matrix (e.g., human plasma, serum)
-
This compound internal standard (IS) solution
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Saturated solution of Ammonium (B1175870) Sulfate or Sodium Chloride
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample & IS: To 100 µL of plasma/serum in a microcentrifuge tube, add the this compound internal standard.
-
Protein Precipitation: Add 300 µL of acetonitrile, and vortex for 30 seconds.
-
Phase Separation Induction: Add 100 µL of a saturated salt solution (e.g., ammonium sulfate). This will cause the separation of the acetonitrile and aqueous layers.
-
Vortexing: Vortex the mixture for 1-2 minutes to facilitate the transfer of the analyte into the organic (upper) layer.
-
Centrifugation: Centrifuge at high speed for 10 minutes to ensure complete phase separation and pelleting of proteins.
-
Organic Layer Collection: Carefully transfer the upper acetonitrile layer to a new tube.
-
Dry-down and Reconstitution: Evaporate the collected organic phase to dryness and reconstitute in the initial mobile phase for analysis.
Workflow Diagram: Liquid-Liquid Extraction Logic
Caption: The fundamental principle of Liquid-Liquid Extraction.
Quantitative Data Summary and Comparison
The choice of sample preparation method depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the complexity of the matrix. The following table summarizes expected performance characteristics for each technique when analyzing this compound.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | Good to Excellent (>85%)[5][6] | Excellent (>90%) | Poor to Moderate (highly method-dependent) |
| Matrix Effect | Moderate to High | Low to Moderate | Moderate |
| Selectivity | Low | High | Moderate |
| Throughput | High | Moderate | Moderate to High |
| Cost per Sample | Low | High | Low to Moderate |
| Simplicity | Very Simple | Complex | Moderately Simple |
| Recommendation | Highly Recommended for routine and high-throughput analysis. | Recommended for methods requiring high sensitivity and low matrix effects. | Not generally recommended unless a specific protocol like SO-LLE is optimized. |
Caption: Comparison of sample preparation techniques for this compound analysis.
Conclusion
For the routine quantitative analysis of this compound in biological matrices, protein precipitation with acetonitrile is the most straightforward, rapid, and cost-effective method, providing good recovery. When lower limits of quantification and minimal matrix effects are critical, solid-phase extraction using a normal-phase sorbent is the preferred method, albeit at a higher cost and complexity. Liquid-liquid extraction is generally not the optimal choice for this polar analyte. The use of this compound as an internal standard is crucial regardless of the chosen preparation method to ensure the accuracy and precision of the final results.
References
- 1. medkoo.com [medkoo.com]
- 2. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isonicotinamide-d4 in Drug Metabolism Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Isonicotinamide-d4 in drug metabolism studies. This compound is a stable isotope-labeled version of isonicotinamide (B137802), a compound of interest in various fields of biomedical research. The incorporation of deuterium (B1214612) atoms allows for its use as an ideal internal standard in quantitative bioanalysis by mass spectrometry, a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.
Introduction: The Role of Deuterated Internal Standards
In drug metabolism studies, accurate and precise quantification of analytes in complex biological matrices such as plasma, urine, and tissue homogenates is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data can be affected by various factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument drift.
To mitigate these variabilities, an internal standard (IS) is employed. An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) compounds, particularly deuterated analogs like this compound, are considered the gold standard for internal standards in bioanalysis.[1] By adding a known concentration of the deuterated IS to every sample at the beginning of the workflow, it experiences the same extraction inefficiencies and matrix effects as the target analyte. The mass spectrometer can differentiate the analyte from the heavier IS, and by measuring the ratio of their peak areas, precise and accurate quantification is achieved.
Key Applications of this compound
This compound serves as an invaluable tool in several key areas of drug metabolism research:
-
Quantitative Bioanalysis: It is primarily used as an internal standard for the accurate and precise quantification of isonicotinamide in various biological matrices during pharmacokinetic and toxicokinetic studies.
-
Metabolic Stability Assays: In in vitro systems like human liver microsomes (HLM), this compound allows for the precise measurement of the parent compound's depletion over time, providing crucial data on its metabolic stability.
-
Metabolite Identification: While not its primary role, the known mass shift of the deuterated standard can aid in distinguishing the parent compound from its metabolites in complex chromatograms.
-
Bioequivalence Studies: In the development of generic drugs, robust bioanalytical methods using deuterated internal standards are essential to demonstrate that the generic product performs in the same manner as the innovator drug.
Experimental Protocols
In Vitro Metabolic Stability of Isonicotinamide in Human Liver Microsomes (HLM)
This protocol outlines a typical experiment to assess the metabolic stability of isonicotinamide using pooled human liver microsomes, with this compound as the internal standard for quantification.
Materials:
-
Isonicotinamide
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA)
-
Water, HPLC grade
-
96-well plates
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of isonicotinamide (e.g., 10 mM in DMSO).
-
Prepare a stock solution of this compound (e.g., 1 mM in methanol). This will be used to make the internal standard working solution.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension in phosphate buffer to 37°C.
-
Add the isonicotinamide working solution to the HLM suspension to initiate the metabolic reaction (final substrate concentration typically 1 µM).
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture into a new 96-well plate containing ice-cold acetonitrile with the this compound internal standard. This step simultaneously stops the reaction and precipitates the proteins.
-
-
Sample Processing:
-
Vortex the plate to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method. The method should be optimized for the separation and detection of both isonicotinamide and this compound.
-
Data Analysis:
-
Calculate the peak area ratio of isonicotinamide to this compound for each time point.
-
Plot the natural logarithm of the remaining percentage of isonicotinamide against time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
Bioanalytical Method Validation for Isonicotinamide in Human Plasma
A robust and reliable bioanalytical method is crucial for the accurate measurement of isonicotinamide in clinical and non-clinical studies. The following section outlines the key parameters for the validation of an LC-MS/MS method for the quantification of isonicotinamide in human plasma using this compound as the internal standard, based on regulatory guidelines.
Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).
Representative Quantitative Data:
The following table presents representative data from a bioanalytical method validation for the quantification of isonicotinamide in human plasma using this compound as the internal standard. This data is illustrative and based on typical performance characteristics of similar LC-MS/MS assays.
| Validation Parameter | Concentration (ng/mL) | Result | Acceptance Criteria |
| Linearity | 1 - 1000 | r² > 0.995 | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 | Accuracy: 98.5% Precision (CV): 8.2% | Accuracy: 80-120% Precision: ≤ 20% |
| Intra-day Accuracy & Precision | 3 (Low QC) | Accuracy: 102.1% Precision (CV): 5.6% | Accuracy: 85-115% Precision: ≤ 15% |
| 50 (Mid QC) | Accuracy: 99.8% Precision (CV): 4.1% | Accuracy: 85-115% Precision: ≤ 15% | |
| 800 (High QC) | Accuracy: 101.5% Precision (CV): 3.5% | Accuracy: 85-115% Precision: ≤ 15% | |
| Inter-day Accuracy & Precision | 3 (Low QC) | Accuracy: 103.2% Precision (CV): 6.8% | Accuracy: 85-115% Precision: ≤ 15% |
| 50 (Mid QC) | Accuracy: 100.5% Precision (CV): 5.2% | Accuracy: 85-115% Precision: ≤ 15% | |
| 800 (High QC) | Accuracy: 102.3% Precision (CV): 4.7% | Accuracy: 85-115% Precision: ≤ 15% | |
| Recovery | Low, Mid, High QC | > 85% | Consistent and reproducible |
| Matrix Effect | Low, High QC | CV < 15% | CV ≤ 15% |
| Stability (Freeze-Thaw, 3 cycles) | Low, High QC | % Change < 10% | % Change ≤ 15% |
| Stability (Bench-top, 24h at RT) | Low, High QC | % Change < 8% | % Change ≤ 15% |
| Stability (Long-term, 3 months at -80°C) | Low, High QC | % Change < 12% | % Change ≤ 15% |
Putative Metabolic Pathway of Isonicotinamide
While the specific metabolic pathways of isonicotinamide are not as extensively studied as its isomer nicotinamide (B372718), a putative pathway can be proposed based on known biotransformation reactions of similar pyridine-containing compounds. The primary metabolic routes are likely to involve oxidation and conjugation reactions.
Key Enzymes Potentially Involved:
-
Cytochrome P450 (CYP) enzymes: These are major enzymes involved in the oxidation of a wide variety of xenobiotics. They could be responsible for the formation of N-oxides and hydroxylated metabolites of isonicotinamide.
-
Amidases: These enzymes can hydrolyze the amide bond of isonicotinamide to form isonicotinic acid.
-
UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the conjugation of glucuronic acid to the pyridine (B92270) nitrogen, forming a glucuronide conjugate.
-
Glycine-N-acyltransferase: This enzyme could conjugate isonicotinic acid with glycine (B1666218) to form isonicotinuric acid.
Conclusion
This compound is an essential tool for researchers and scientists in the field of drug metabolism. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable quantitative data, which is fundamental for making informed decisions in drug discovery and development. The protocols and information provided in this document serve as a comprehensive guide for the effective application of this compound in drug metabolism studies.
References
Application Notes and Protocols for the Quantification of Isonicotinamide
This document provides detailed application notes and protocols for the quantitative analysis of isonicotinamide (B137802), a key compound in pharmaceutical research and quality control. The methodologies outlined below are designed for researchers, scientists, and drug development professionals, offering robust and reliable analytical standards. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle: RP-HPLC is a widely used, robust technique for the separation and quantification of moderately polar compounds like isonicotinamide. The method separates analytes based on their partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength. This method is suitable for purity testing, stability studies, and quantification in bulk drug substances and formulated products.[1]
Experimental Protocol
1.1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Reference Standard: Isonicotinamide, analytical grade.
-
Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Monobasic Potassium Phosphate (B84403), Phosphoric Acid, HPLC-grade water.
1.2. Reagent and Standard Preparation:
-
Mobile Phase Preparation (Example 1):
-
Buffer: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 6.8 with a dilute potassium hydroxide (B78521) solution. Filter through a 0.45 µm membrane filter.[1]
-
Mobile Phase: Mix the prepared buffer and acetonitrile in a 40:60 (v/v) ratio.[1] Degas the mixture before use.
-
-
Mobile Phase Preparation (Example 2):
-
Mix acetonitrile, water, and phosphoric acid in a suitable ratio, as this combination is effective for isonicotinamide analysis.[3]
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of the isonicotinamide reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.[1]
-
-
Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
1.3. Sample Preparation:
-
Accurately weigh a quantity of the sample powder equivalent to 100 mg of isonicotinamide and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.[1]
-
Further dilute the filtrate with the mobile phase to a concentration within the calibration range.[1]
1.4. Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[1] | Inertsil, C-18 (250 x 4.6 mm, 5 µ)[2] |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 6.8) (60:40 v/v)[1] | Phosphate buffer (pH 6.9): Methanol (95:5 v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Column Temp. | 30 °C[1] | Ambient |
| Detection λ | 265 nm[1] | 254 nm[2] |
| Injection Vol. | 10 µL[1] | Not Specified |
| Run Time | 10 minutes[1] | Not Specified |
Note: The UV λmax for isonicotinamide's structural isomer, nicotinamide (B372718), is approximately 260 nm, making 254-265 nm a suitable detection range.[4]
Data Summary & Validation Parameters
The following table summarizes typical validation parameters for HPLC methods, derived from methodologies for analogous compounds.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Workflow Visualization
Caption: Workflow for isonicotinamide quantification by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for quantifying low concentrations of isonicotinamide in complex matrices like biological fluids (e.g., plasma, serum). The liquid chromatograph separates isonicotinamide from matrix components, and the triple-quadrupole mass spectrometer provides definitive identification and quantification using Multiple Reaction Monitoring (MRM).
Experimental Protocol
2.1. Instrumentation and Materials:
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[5][6]
-
Column: Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 µm) or similar.[5][6]
-
Reference Standard: Isonicotinamide and an appropriate internal standard (IS), such as a stable isotope-labeled isonicotinamide (e.g., isonicotinamide-d4) or a structurally similar compound (e.g., 6-chloronicotinamide).[7][8]
-
Reagents: Acetonitrile (MS grade), Formic Acid, Ammonium Formate, MS-grade water.
2.2. Reagent and Standard Preparation:
-
Mobile Phase A: 5 mM Ammonium Formate aqueous solution containing 0.1% Formic Acid.[5][6]
-
Standard Stock Solutions (1 mg/mL): Prepare stock solutions of isonicotinamide and the internal standard in methanol or acetonitrile.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution in a suitable solvent or blank matrix.
2.3. Sample Preparation (for Serum/Plasma):
-
Pipette 100 µL of the sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 200-300 µL of cold acetonitrile to precipitate proteins.[5][8]
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.[8]
2.4. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | Waters Spherisorb S5 CN (2.0 × 100 mm, 5 µm)[5][6] |
| Mobile Phase | A: 5 mM Ammonium Formate + 0.1% Formic Acid in WaterB: Acetonitrile[5][6] |
| Gradient | A time-based gradient elution should be optimized (e.g., 0-7 minutes)[5][6] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 - 10 µL |
| Ionization Mode | ESI, Positive[5][6] |
| MRM Transition | Isonicotinamide: m/z 123.1 → 80.1 (or other optimized fragment)[5] |
| Internal Standard | e.g., this compound: m/z 127.1 → 84.1[7] |
Note: The MRM transition for isonicotinamide is expected to be identical to its isomer, nicotinamide (m/z 123.1 → 80.1), but chromatographic separation is essential.[5]
Data Summary & Validation Parameters
The following table summarizes typical validation parameters for LC-MS/MS bioanalytical methods.
| Parameter | Typical Performance | Source |
| Linearity Range | 2.5 - 160 ng/mL | [5] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [5] |
| Precision (% RSD) | < 15% (< 20% at LLOQ) | [5] |
| Recovery | > 85% | [5] |
| Matrix Effect | Monitored and minimized | [8] |
Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Isonicotinamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]
- 5. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of isotope dilution mass spectrometric (ID-MS) method to determine niacin in infant formula, breakfast cereals and multivitamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting poor signal with Isonicotinamide-d4
Welcome to the technical support center for Isonicotinamide-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during analytical experiments, with a primary focus on poor signal intensity in mass spectrometry-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Signal Intensity
Question: I am observing a very weak, inconsistent, or non-existent signal for my this compound internal standard. What are the primary causes?
Answer: A poor or absent signal for this compound is a common issue that can typically be traced back to one of three areas: Sample & Standard Preparation, Liquid Chromatography (LC) conditions, or Mass Spectrometer (MS) settings.
Troubleshooting Steps:
-
Verify Standard Integrity:
-
Concentration: Double-check the calculations for your working solution to ensure the concentration is correct. An overly dilute standard is a frequent cause of low signal.[1][2]
-
Solubility: Isonicotinamide is a hydrophilic molecule that is freely soluble in water.[3] However, ensure it is fully dissolved in your chosen solvent, which is often a mix like methanol (B129727)/water or acetonitrile/water.[4] Use sonication if needed to aid dissolution.[5]
-
Degradation: Prepare a fresh stock solution from the neat material to rule out degradation of older solutions.[1] Stock solutions stored at -80°C should be used within 6 months, while those at -20°C should be used within 1 month.[5]
-
-
Assess Sample Preparation:
-
Extraction Efficiency: Your sample cleanup procedure (e.g., protein precipitation, solid-phase extraction) may result in poor recovery of the internal standard.[6] Verify that the chosen method is appropriate for your sample matrix and has been validated for recovery.
-
Matrix Effects: Components in your sample matrix (e.g., plasma, urine) can co-elute with this compound and suppress its ionization in the MS source, leading to a drastically reduced signal.[7] Improving sample cleanup or adjusting chromatography to separate the standard from interfering components can mitigate this.[6][8]
-
-
Check Instrument Parameters:
-
MS Tuning & Calibration: Ensure your mass spectrometer is properly tuned and calibrated.[2] Instrument drift can significantly impact signal intensity.[2]
-
Ionization Source Optimization: The parameters of your ion source (e.g., capillary voltage, gas flow, temperature) must be optimized for this compound.[1][6] These settings can have a major impact on ionization efficiency.[2]
-
MRM Transitions: Confirm you are monitoring the correct precursor and product ion (m/z) pair for this compound. This requires compound-specific optimization (tuning) via direct infusion.[4]
-
Issue 2: Inaccurate or Non-Reproducible Quantification
Question: My this compound signal appears stable, but my final quantitative results are inaccurate and not reproducible. What could be wrong?
Answer: Inaccuracy and imprecision, even with a stable isotope-labeled internal standard, often point to more subtle issues like isotopic instability, chromatographic separation from the analyte, or interference.
Troubleshooting Steps:
-
Check for Deuterium (B1214612) Exchange:
-
Label Position: The stability of the deuterium labels is critical. If they are on exchangeable sites (like -OH or -NH groups), they can be replaced by hydrogen atoms from the solvent, a phenomenon known as back-exchange.[9] This reduces the d4 signal and can artificially inflate the signal of the non-deuterated analyte.[9] Ensure the deuterium labels on your this compound are on stable positions on the pyridine (B92270) ring.[1]
-
Test for Exchange: To check for this, incubate the standard in a blank sample matrix under your experimental conditions and monitor for any changes in the mass spectrum over time.[8]
-
-
Verify Chromatographic Co-elution:
-
Isotope Effect: Deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[8][9] If this separation is significant, the analyte and the internal standard can be exposed to different levels of matrix effects, compromising accuracy.[8]
-
Solution: Overlay the chromatograms to confirm co-elution. If a shift is observed, adjust the mobile phase or gradient to minimize the separation.[1]
-
-
Investigate Isotopic Interference ("Cross-Talk"):
-
Analyte Contribution: At very high concentrations of the non-deuterated analyte, its natural M+4 isotope signal can contribute to the M+4 signal of the this compound standard. This artificially inflates the internal standard signal and leads to underestimation of the analyte at the high end of the curve.
-
Standard Purity: Conversely, the deuterated standard may contain a small amount of the unlabeled analyte as an impurity, which can compromise accuracy at the lower limit of quantification.[8] Analyze the standard by itself to check for the presence of the unlabeled analyte.[1]
-
Quantitative Data Summary
Poor signal and variability can be quantified to better diagnose the issue. The following table summarizes common problems and their potential quantitative impact on the internal standard signal.
| Problem Area | Specific Issue | Potential Impact on this compound Signal | Example Quantitative Metric |
| Standard Preparation | Incorrect Concentration (Too Dilute) | Low, but consistent, signal intensity | Signal-to-Noise Ratio (S/N) < 10 |
| Poor Solubility / Degradation | No signal or erratic, drifting signal | Coefficient of Variation (CV%) > 25% across a run | |
| Sample Preparation | Low Extraction Recovery | Low, but potentially consistent, signal intensity | Peak area < 20% of expected from neat solution |
| Ion Suppression (Matrix Effect) | Low and highly variable signal intensity | CV% > 30% for samples vs. standards | |
| Chromatography | Analyte/IS Separation | Inconsistent IS peak area relative to analyte | Retention Time (RT) shift > 0.1 min |
| Mass Spectrometry | Sub-optimal Ionization | Low signal intensity | Peak area < 10% of signal post-optimization |
| Incorrect MRM Transition | No signal or extremely low signal | S/N < 3 | |
| Isotopic Interference (Cross-talk) | IS signal artificially inflated at high analyte conc. | Non-linear calibration curve (R² < 0.99) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing standard solutions for use as an internal standard in an LC-MS/MS assay.
Materials:
-
This compound (neat powder)
-
Methanol (LC-MS grade)
-
Ultrapure Water (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL): a. Accurately weigh approximately 10 mg of this compound powder into a tared vial. b. Record the exact weight. c. Quantitatively transfer the powder to a 10 mL volumetric flask. d. Add approximately 5 mL of methanol, vortex, and sonicate for 5 minutes to ensure complete dissolution. e. Bring the flask to the 10 mL mark with methanol and invert 15-20 times to mix thoroughly. f. Store this stock solution at -20°C or -80°C in an amber vial.[5]
-
Working Internal Standard Solution (e.g., 100 ng/mL): a. Perform serial dilutions from the stock solution using a 50:50 mixture of methanol and water. b. For a 100 ng/mL solution, you might perform a 1:100 dilution followed by a 1:10 dilution. c. This working solution is typically added to all samples, standards, and quality controls before sample extraction. The final concentration should be optimized to provide a robust signal without saturating the detector.[10]
Visualizations
Troubleshooting Workflow for Poor Signal
The following diagram outlines a logical workflow for diagnosing the root cause of a poor signal from this compound.
Caption: Troubleshooting workflow for low this compound signal.
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Association of nicotinamide with parabens: effect on solubility, partition and transdermal permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
addressing isotopic cross-contribution with Isonicotinamide-d4
Welcome to the technical support center for the application of Isonicotinamide-d4 in quantitative mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic cross-contribution and other common challenges encountered during experimental workflows.
Troubleshooting Guide
This section addresses specific issues that may arise when using this compound as an internal standard.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| ISO-001 | High background signal for unlabeled isonicotinamide (B137802) in blank samples spiked only with this compound. | 1. Contamination of the this compound internal standard with its unlabeled counterpart. 2. Cross-contamination during sample preparation. | 1. Assess Isotopic Purity: Analyze a high-concentration solution of the this compound standard alone. Check for a signal at the m/z of the unlabeled isonicotinamide. If present, quantify the percentage of contamination for potential mathematical correction. 2. Review Sample Handling: Ensure dedicated pipette tips and vials are used for the internal standard and analyte to prevent cross-contamination. |
| ISO-002 | Non-linear calibration curve, particularly at higher analyte concentrations. | 1. Isotopic contribution from the unlabeled analyte to the internal standard's mass channel. 2. Detector saturation at high analyte concentrations. | 1. Evaluate Isotopic Overlap: Analyze a high-concentration sample of unlabeled isonicotinamide without the internal standard. Monitor the mass channel for this compound to determine the percentage of signal contribution from the analyte. 2. Adjust IS Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative contribution from the analyte. 3. Mathematical Correction: Apply a correction algorithm to account for the isotopic contribution (see Experimental Protocols for details). 4. Dilute Samples: If detector saturation is suspected, dilute the high-concentration samples and re-analyze. |
| ISO-003 | Poor peak shape or splitting for isonicotinamide and/or this compound. | 1. Suboptimal chromatographic conditions. 2. Contamination of the LC column or mass spectrometer source. | 1. Optimize Chromatography: Adjust the mobile phase composition, gradient, and flow rate. Ensure the column temperature is stable. 2. System Maintenance: Clean the mass spectrometer's ion source. If the problem persists, flush or replace the LC column. |
| ISO-004 | Inconsistent or low signal intensity for this compound across samples. | 1. Inaccurate pipetting of the internal standard. 2. Degradation of the internal standard in the sample matrix or during storage. 3. Ion suppression from matrix components. | 1. Verify Pipetting Accuracy: Calibrate pipettes and review the internal standard addition procedure. 2. Assess Stability: Perform stability tests of the internal standard in the sample matrix under experimental conditions. 3. Improve Sample Cleanup: Enhance the sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components. |
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution and why is it a concern when using this compound?
A1: Isotopic cross-contribution, or isotopic interference, occurs when the isotopic signature of the analyte (unlabeled isonicotinamide) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (this compound). This can lead to inaccurate quantification. For example, naturally occurring heavy isotopes (like ¹³C) in the high-concentration analyte can contribute to the signal being measured for the deuterated internal standard, leading to an underestimation of the true analyte concentration. Conversely, the presence of unlabeled isonicotinamide as an impurity in the this compound standard can lead to an overestimation of the analyte concentration.[1][2][3]
Q2: How does the level of deuteration (d4) in this compound help in minimizing isotopic cross-contribution?
A2: Using a stable isotope-labeled internal standard with a mass shift of at least +3 amu from the analyte is generally recommended to minimize the contribution of the analyte's naturally occurring isotopes to the internal standard's signal.[2] this compound has a mass shift of +4 amu, which is typically sufficient to move its monoisotopic peak outside the isotopic envelope of the unlabeled analyte. However, at very high analyte concentrations, the M+4 peak of the analyte can still potentially interfere.
Q3: What is the typical isotopic purity of commercially available this compound, and how can I verify it?
A3: High-quality this compound should have an isotopic purity of ≥98%. To verify the isotopic purity of a specific lot, you can prepare a high-concentration solution of the standard in a clean solvent and analyze it using high-resolution mass spectrometry. By examining the mass spectrum, you can determine the relative abundance of the d4 isotopologue compared to d0, d1, d2, and d3 species.
Q4: Can I use a mathematical correction for isotopic cross-contribution in my validated assay?
A4: Yes, mathematical correction is a widely accepted approach to account for isotopic interference.[4][5][6] This typically involves determining the contribution of the analyte to the internal standard signal and the contribution of any unlabeled impurity in the internal standard to the analyte signal. These correction factors are then incorporated into the final concentration calculation. It is crucial that this correction method is well-documented and validated.
Data Presentation
Table 1: Mass Spectrometric Properties of Isonicotinamide and this compound
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Primary Fragment Ion (m/z) |
| Isonicotinamide | C₆H₆N₂O | 122.0480 | 123.0553 | 78.0333 |
| This compound | C₆H₂D₄N₂O | 126.0731 | 127.0804 | 82.0584 |
Table 2: Hypothetical Data on Isotopic Cross-Contribution Assessment
This table illustrates a hypothetical experiment to quantify the isotopic contribution of unlabeled isonicotinamide to the this compound mass channel.
| Analyte Concentration (ng/mL) | Analyte Peak Area (unlabeled) | Peak Area in IS Channel (m/z 127.0804) | % Contribution (IS Channel Area / Analyte Area) |
| 100 | 5.0 x 10⁵ | Not Detected | 0.00% |
| 1000 | 5.0 x 10⁶ | 1.5 x 10⁴ | 0.30% |
| 5000 | 2.5 x 10⁷ | 7.5 x 10⁴ | 0.30% |
| 10000 | 5.0 x 10⁷ | 1.5 x 10⁵ | 0.30% |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound
-
Standard Preparation: Prepare a 10 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).
-
MS Analysis: Infuse the solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire a full scan mass spectrum over a mass range that includes the m/z of unlabeled isonicotinamide (123.0553) and this compound (127.0804).
-
Data Analysis: Determine the peak areas for the d0, d1, d2, d3, and d4 isotopologues. Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area_d4 / (Area_d0 + Area_d1 + Area_d2 + Area_d3 + Area_d4)) * 100
Protocol 2: Quantitative Analysis of Isonicotinamide with Correction for Isotopic Cross-Contribution
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Isonicotinamide: 123.1 -> 78.0
-
This compound: 127.1 -> 82.0
-
-
-
Data Analysis and Correction:
-
Determine the contribution factors:
-
C_A->IS: Contribution of analyte to the internal standard signal (from the experiment in Table 2).
-
C_IS->A: Contribution of unlabeled impurity in the internal standard to the analyte signal (from Protocol 1).
-
-
Use the following equations to correct the observed peak areas:
-
Corrected_Analyte_Area = Observed_Analyte_Area - (Observed_IS_Area * C_IS->A)
-
Corrected_IS_Area = Observed_IS_Area - (Observed_Analyte_Area * C_A->IS)
-
-
Calculate the corrected peak area ratio and determine the analyte concentration from the calibration curve.
-
Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Isotopic cross-contribution logical relationship.
Caption: Simplified NAD+ salvage pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. aboutnad.com [aboutnad.com]
- 3. tecan.com [tecan.com]
- 4. benchchem.com [benchchem.com]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: The Impact of Isonicotinamide-d4 Purity on Quantification
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using Isonicotinamide-d4 as an internal standard in quantitative analyses. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
A1: this compound is a deuterated form of Isonicotinamide, meaning that four hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium (B1214612). It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS).[1][2] The key advantage of a SIL-IS is that it is chemically almost identical to the analyte of interest (the unlabeled Isonicotinamide) and is expected to behave similarly during sample preparation, chromatography, and ionization.[3][4][5] Because it has a higher mass, the mass spectrometer can distinguish it from the native analyte.[1] This allows it to be added to samples at a known concentration to correct for variability in the analytical process, thereby improving the accuracy and precision of quantification.[1][6][7]
Q2: What is isotopic purity and why is it critical for this compound?
A2: Isotopic purity refers to the percentage of the this compound that is fully deuterated at the specified positions.[1] It is a crucial parameter because the presence of unlabeled Isonicotinamide or partially deuterated species within the internal standard can lead to inaccurate quantification.[1][8] This is particularly problematic at low analyte concentrations, where the contribution from the unlabeled impurity in the this compound can significantly inflate the measured concentration of the analyte.[1][8]
Q3: How can the purity of my this compound internal standard affect my results?
A3: The purity of your this compound can impact your results in several ways:
-
Inaccurate Quantification: The presence of unlabeled Isonicotinamide as an impurity in your deuterated internal standard will contribute to the signal of the analyte, leading to an overestimation of its concentration.[8]
-
Non-linearity of Calibration Curves: High concentrations of the analyte can have naturally occurring isotopes that interfere with the detection of a doubly deuterated internal standard.[9] Conversely, significant unlabeled impurity in the internal standard can affect the analyte-to-internal standard response ratio, potentially leading to non-linearity in the calibration curve, especially at the lower and upper ends of the curve.
-
Reduced Assay Sensitivity: Interference from impurities can raise the background noise, which may increase the lower limit of quantification (LLOQ) and reduce the overall sensitivity of the assay.[8]
Q4: Can the position of the deuterium labels on this compound affect my experiment?
A4: Yes, the position of the deuterium labels is important. The labels should be on chemically stable parts of the molecule to prevent hydrogen-deuterium (H/D) exchange with the solvent or during sample processing.[1] It is best to avoid labeling at exchangeable sites like on amino (-NH2) groups. Loss of deuterium can decrease the isotopic purity of the internal standard and compromise the accuracy of quantification.[2][10]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues related to this compound purity in quantitative experiments.
| Issue | Potential Cause Related to Purity | Troubleshooting Steps |
| Inaccurate results (higher than expected concentrations) | The this compound internal standard may contain a significant amount of unlabeled Isonicotinamide.[8] | 1. Assess Isotopic Purity: Analyze the this compound solution alone using high-resolution mass spectrometry (HRMS) to determine the percentage of the unlabeled analyte. 2. Correct for Impurity: If a significant amount of unlabeled analyte is present, its contribution to the analyte signal should be subtracted. Alternatively, source a new batch of this compound with higher isotopic purity. 3. Blank Injection: Inject a blank sample spiked only with the internal standard to check for any signal in the analyte's mass channel. |
| Poor linearity of the calibration curve | Interference from naturally occurring isotopes of the analyte at high concentrations affecting the internal standard signal.[9] Or, the presence of unlabeled Isonicotinamide in the internal standard is disproportionately affecting the response ratio at different concentration levels. | 1. Optimize Internal Standard Concentration: Ensure that the chosen concentration of the internal standard is appropriate to maintain a consistent response across the calibration range and minimize the relative impact of natural isotope interference.[9] 2. Evaluate Purity: As with accuracy issues, verify the isotopic purity of the this compound. |
| High variability in quality control (QC) samples | Inconsistent levels of unlabeled impurity across different aliquots or preparations of the internal standard solution. Or, potential degradation or H/D exchange of the internal standard.[2] | 1. Fresh Preparations: Prepare fresh internal standard working solutions and re-run the QC samples. 2. Stability Assessment: Evaluate the stability of the this compound in the sample matrix and storage conditions to check for degradation or H/D exchange.[11] |
| Signal detected for the analyte in blank samples | The internal standard solution is contaminated with the unlabeled analyte.[8] | 1. Analyze IS Solution: Inject a solution containing only the internal standard to confirm the presence of the analyte signal. 2. Source New IS: Obtain a new lot of this compound from a reputable supplier with a certificate of analysis specifying high isotopic purity. |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
-
Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration appropriate for HRMS analysis (e.g., 1 µg/mL).
-
Instrumentation Setup:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Infuse the sample directly into the mass spectrometer or use a suitable chromatographic method.
-
-
Data Acquisition: Acquire full-scan mass spectra in positive ion mode with high resolution (>60,000) to resolve the isotopic peaks of Isonicotinamide (unlabeled) and this compound.
-
Data Analysis:
-
Determine the exact mass of Isonicotinamide (C6H6N2O, theoretical m/z) and this compound (C6H2D4N2O, theoretical m/z).
-
Measure the peak areas for both the unlabeled and the deuterated species.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Peak Area (this compound) / (Peak Area (this compound) + Peak Area (Isonicotinamide))] * 100
-
Quantitative Data on Purity Impact
The following table illustrates the potential impact of this compound purity on the quantification of an analyte. The data is hypothetical but based on realistic scenarios.
| Actual Analyte Concentration (ng/mL) | IS Purity: 99.9% Measured Concentration (ng/mL) | Accuracy (%) | IS Purity: 98.0% Measured Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 1.05 | 105.0 | 1.25 | 125.0 |
| 10.0 | 10.04 | 100.4 | 10.24 | 102.4 |
| 100.0 | 100.00 | 100.0 | 100.20 | 100.2 |
| 1000.0 | 1000.00 | 100.0 | 1002.00 | 100.2 |
This table demonstrates that the impact of the internal standard's isotopic impurity is most significant at lower concentrations of the analyte.
Visualizations
Caption: Workflow of a quantitative analysis and the impact of an impure internal standard.
Caption: A decision tree for troubleshooting issues related to internal standard purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving Isonicotinamide-d4 Recovery from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Isonicotinamide-d4 from plasma samples during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its consistent recovery crucial?
A1: this compound is a deuterated form of isonicotinamide, meaning specific hydrogen atoms have been replaced with deuterium. In quantitative mass spectrometry, it serves as an ideal internal standard (IS).[1] Because it is chemically almost identical to the non-deuterated analyte of interest, it behaves similarly during sample preparation, chromatography, and ionization.[1] Adding a known quantity of this compound to a plasma sample allows for the accurate quantification of the target analyte by correcting for variability in sample preparation losses and matrix effects.[1] Therefore, achieving consistent, even if not 100%, recovery of the internal standard is critical for the accuracy and precision of the bioanalytical method.[2]
Q2: What are the primary causes of low recovery for this compound from plasma?
A2: Low recovery of this compound can stem from several factors. The most common issues include inefficient extraction procedures, analyte loss during sample handling, and matrix effects.[3][4] Inefficient extraction may be due to the use of an inappropriate solvent, incorrect pH, or a suboptimal extraction technique.[3] Analyte loss can occur through degradation or adsorption to container surfaces.[3][4] Matrix effects, caused by co-eluting endogenous components from plasma like phospholipids (B1166683) and proteins, can suppress or enhance the ion signal in the mass spectrometer, leading to inaccurate measurements that can be misinterpreted as low recovery.[5][6]
Q3: How can I distinguish between low extraction recovery and matrix effects?
A3: A post-extraction spiking experiment is the standard method to quantitatively assess matrix effects.[5][7] This involves comparing the mass spectrometry response of this compound spiked into a blank plasma extract (after the extraction process) with its response in a neat solution (e.g., mobile phase) at the same concentration.[5] If the responses are similar, the issue is likely poor extraction recovery. If the response in the plasma extract is significantly lower (ion suppression) or higher (ion enhancement) than in the neat solution, it indicates the presence of matrix effects.[5][6]
Q4: What is considered an acceptable recovery percentage?
A4: While high recovery is desirable, consistency and reproducibility are more critical for a robust bioanalytical method, especially when using a stable isotope-labeled internal standard like this compound.[2] A reproducible recovery of 80% is often acceptable, particularly for methods like liquid-liquid extraction.[2] However, very low recovery (e.g., below 50%) can be problematic as it may indicate a fundamental issue with the method and can compromise the assay's sensitivity and precision.[2]
Troubleshooting Guide: Low this compound Recovery
This guide addresses common issues encountered with the three primary extraction techniques.
Problem: Low or Variable Recovery with Protein Precipitation (PPT)
Protein precipitation is a fast and simple method but is often associated with significant matrix effects because many endogenous components remain in the supernatant.[8]
Troubleshooting Steps:
-
Optimize Precipitation Solvent: The choice of organic solvent is critical. Acetonitrile (B52724) is a common choice, but methanol (B129727), isopropanol, or acetone (B3395972) may provide better recovery for your specific analyte.[9] Test different solvents to find the most effective one.
-
Adjust Solvent-to-Plasma Ratio: A common starting point is a 3:1 ratio of solvent to plasma. Increasing this ratio (e.g., to 4:1 or 5:1) can improve protein removal but will also dilute the sample.
-
Ensure Thorough Mixing and Centrifugation: Inadequate vortexing can lead to incomplete protein precipitation.[8] Likewise, insufficient centrifugation speed or time may fail to produce a compact pellet, making it difficult to collect the supernatant without aspirating precipitated proteins.[8]
-
Consider Temperature: Performing the precipitation at low temperatures (e.g., -20°C) can enhance the precipitation of proteins when using organic solvents like acetone.
Problem: Low Recovery with Liquid-Liquid Extraction (LLE)
LLE offers cleaner extracts than PPT but requires careful optimization of solvents and pH.
Troubleshooting Steps:
-
Select an Appropriate Extraction Solvent: The polarity of the organic solvent must be suitable for this compound. Common LLE solvents include ethyl acetate, methyl tert-butyl ether (MTBE), and hexane.[10][11] A mixture of solvents can also enhance extraction efficiency.[11]
-
Optimize pH: The pH of the aqueous plasma sample is critical. Adjust the pH to ensure this compound is in a neutral, non-ionized state, which will maximize its partitioning into the organic solvent.
-
Manage Emulsions: Emulsion formation at the solvent interface is a common issue that traps the analyte and leads to poor recovery.[11] To mitigate this, try adding salt (salting out), centrifuging at higher speeds, or using solvent mixtures designed to reduce emulsions.[11]
Problem: Low Recovery with Solid-Phase Extraction (SPE)
SPE can provide the cleanest extracts and highest recovery but is the most complex method to develop.[12][13]
Troubleshooting Steps:
-
Select the Correct Sorbent: The choice of SPE sorbent chemistry is crucial. For a compound like this compound, options include reversed-phase (e.g., C8, C18), mixed-mode cation-exchange (MCX), or hydrophilic-lipophilic balance (HLB) sorbents.[12] The best choice depends on the analyte's properties.
-
Optimize the Wash Step: The wash solvent should be strong enough to remove matrix interferences but weak enough to leave the this compound bound to the sorbent. If recovery is low, the wash step may be too aggressive.
-
Optimize the Elution Step: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. Low recovery is often due to an insufficiently strong or low-volume elution solvent.[12] Test different solvents (e.g., methanol, acetonitrile, or mixtures with additives like formic acid or ammonia) and increase the elution volume.
Experimental Protocols
The following are generalized starting protocols. Optimization is required for specific laboratory conditions and instrumentation.
Protocol 1: Protein Precipitation (PPT)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[1]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma sample into a glass tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 50 µL of a buffer solution (e.g., 0.1 M sodium carbonate) to adjust the pH.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure complete extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE) using a C8 Cartridge
-
Condition: Pass 1 mL of methanol through the C8 SPE cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Load: Dilute 200 µL of plasma with 200 µL of water (containing 10 µL of this compound IS). Load the diluted sample onto the conditioned cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove hydrophilic interferences.
-
Elute: Elute the this compound and target analyte with 1 mL of methanol into a clean collection tube.[12]
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase for analysis.
Quantitative Data Summary
The following tables summarize expected performance characteristics for different extraction methods. These values are illustrative and will vary based on the specific analyte and laboratory conditions.
Table 1: Comparison of Extraction Methods for this compound Recovery
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery (%) | 65 - 85% | 75 - 95% | 85 - 100% |
| Recovery RSD (%) | < 15% | < 10% | < 5% |
| Matrix Effect | High | Moderate | Low |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
Table 2: Example Effect of PPT Solvent on Recovery and Matrix Effect
| Solvent (3:1 ratio to plasma) | Recovery of this compound (%) | Matrix Factor (MF)1 |
| Acetonitrile | 82% | 0.75 (Suppression) |
| Methanol | 78% | 0.68 (Suppression) |
| Acetone | 71% | 0.85 (Suppression) |
1A Matrix Factor < 1 indicates ion suppression, while > 1 indicates enhancement.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. justification of lower recovery - Chromatography Forum [chromforum.org]
- 3. welchlab.com [welchlab.com]
- 4. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. One-step lipid extraction for plasma lipidomics analysis by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Isonicotinamide-d4 vs. Non-Deuterated Isonicotinamide in Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of isonicotinamide (B137802), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between the use of a deuterated internal standard, isonicotinamide-d4, and a non-deuterated (structural analogue) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The information presented herein is supported by established principles of bioanalysis and illustrative experimental data.
Internal standards (IS) are indispensable in LC-MS/MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used are stable isotope-labeled internal standards (SIL-IS), such as this compound, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.
Performance Comparison: this compound vs. Non-Deuterated Internal Standard
The scientific consensus strongly supports the superiority of stable isotope-labeled internal standards for bioanalytical applications.[1][2][3] This is primarily because their chemical and physical properties are nearly identical to the analyte, leading to better tracking during sample extraction and co-elution during chromatography. This co-elution is crucial for compensating for matrix effects, which are a significant source of variability in bioanalysis.[4][5][6]
The following table summarizes the expected quantitative performance of this compound versus a hypothetical non-deuterated structural analogue internal standard (e.g., 2-methylisonicotinamide) in a bioanalytical assay for isonicotinamide in human plasma.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analogue) | Rationale |
| Accuracy (% Bias) | -2% to +2% | -15% to +15% | The near-identical chemical nature of this compound ensures it more accurately tracks the analyte during sample processing and ionization, leading to lower bias. |
| Precision (%RSD) | < 5% | < 15% | Co-elution of the deuterated IS with the analyte allows for better correction of injection volume and instrument response variability, resulting in higher precision. |
| Matrix Effect (%CV) | < 3% | 10-20% | As the deuterated IS and analyte experience virtually identical ion suppression or enhancement from matrix components, the ratio of their responses remains constant, effectively mitigating matrix effects. |
| Recovery Variability (%CV) | < 4% | 8-18% | The similar solubility and extraction characteristics of this compound lead to more consistent recovery across different samples compared to a structural analogue. |
Experimental Protocols
To objectively compare the performance of this compound and a non-deuterated internal standard, a validation experiment evaluating matrix effects is a key component. The following is a detailed methodology for such an experiment.
Objective:
To assess the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in human plasma.
Materials:
-
Blank human plasma from at least six different sources
-
Isonicotinamide analytical standard
-
This compound (deuterated internal standard)
-
Non-deuterated internal standard (e.g., 2-methylisonicotinamide)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
Sample Preparation (Protein Precipitation):
-
Spiking: Prepare separate stock solutions of isonicotinamide, this compound, and the non-deuterated IS in methanol.
-
Sample Sets:
-
Set 1 (Analyte in Neat Solution): Prepare a solution of isonicotinamide in the reconstitution solvent (e.g., 50:50 methanol:water).
-
Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources by adding three volumes of acetonitrile. After centrifugation, spike the supernatant with isonicotinamide to the same concentration as in Set 1.
-
Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration to be used in the final assay.
-
Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.
-
-
Analysis: Analyze all prepared samples by LC-MS/MS.
LC-MS/MS Conditions (Illustrative):
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Isonicotinamide: e.g., m/z 123 -> 80
-
This compound: e.g., m/z 127 -> 84
-
Non-deuterated IS: To be determined based on the specific analogue used.
-
Data Analysis:
The matrix factor (MF) is calculated for the analyte and each internal standard using the following formulas:
-
MF (Analyte) = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)
-
MF (IS) = (Peak Area of IS in Set 4) / (Peak Area of IS in Set 3)
The IS-normalized MF is then calculated:
-
IS-Normalized MF = MF (Analyte) / MF (IS)
The coefficient of variation (%CV) of the IS-normalized MF across the six plasma sources is used to evaluate the ability of the internal standard to compensate for matrix effects. A lower %CV indicates better compensation.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of isonicotinamide in plasma using an internal standard.
Caption: Bioanalytical workflow for isonicotinamide quantification.
Conclusion
The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method. While a non-deuterated structural analogue may be a viable option in some cases, a stable isotope-labeled internal standard like this compound is demonstrably superior for quantitative bioanalysis. Its ability to closely mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, leads to significantly improved accuracy and precision of the final results. For researchers, scientists, and drug development professionals aiming for the highest quality data in their studies, the use of a deuterated internal standard is strongly recommended.
References
- 1. Investigation of isotope dilution mass spectrometric (ID-MS) method to determine niacin in infant formula, breakfast cereals and multivitamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of isotope dilution mass spectrometric (ID-MS) method to determine niacin in infant formula, breakfast cereals and multivitamins. | Sigma-Aldrich [sigmaaldrich.com]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
- 4. Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Advantage: Isonicotinamide-d4 as an Internal Standard in Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within the realms of drug metabolism and pharmacokinetics (DMPK), the pursuit of accuracy and precision is paramount. The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a fundamental practice to ensure reliable quantification of analytes in complex biological matrices. While various types of internal standards exist, the choice between a stable isotope-labeled (SIL) internal standard, such as Isonicotinamide-d4, and a structural analog can significantly impact the quality and reliability of the analytical data. This guide provides an objective comparison of this compound against analog internal standards, supported by experimental principles and representative data, to highlight the distinct advantages of employing a deuterated standard.
The Critical Role of the Internal Standard
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, at an early stage of the sample preparation process. Its primary function is to compensate for variability throughout the analytical workflow, which can arise from:
-
Sample Preparation: Inconsistencies in extraction recovery.
-
Chromatography: Variations in injection volume and retention time.
-
Mass Spectrometry: Fluctuations in ionization efficiency, often due to matrix effects.
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is affected by these variables in the same manner. This allows for accurate quantification based on the ratio of the analyte's response to the internal standard's response.
This compound: The Gold Standard
This compound is a stable isotope-labeled version of Isonicotinamide where four hydrogen atoms have been replaced with deuterium. This substitution results in a molecule with a higher mass but nearly identical chemical and physical properties to the parent compound. This near-identity is the cornerstone of its superiority as an internal standard.
Key Advantages of this compound:
-
Co-elution with the Analyte: Due to their similar physicochemical properties, this compound and Isonicotinamide exhibit almost identical retention times in reversed-phase liquid chromatography. This co-elution is crucial for effective compensation of matrix effects, as both compounds experience the same ionization conditions at the same time.[1]
-
Identical Extraction Recovery: The extraction efficiency of this compound from biological matrices is expected to be the same as that of Isonicotinamide, leading to more accurate and precise results.
-
Superior Compensation for Matrix Effects: Matrix effects, caused by co-eluting endogenous components of the biological sample, can lead to ionization suppression or enhancement, which are major sources of error in LC-MS/MS analysis.[2][3][4][5] Because this compound behaves identically to Isonicotinamide in the ion source, it effectively normalizes for these variations, resulting in more reliable data.
Analog Internal Standards: A Compromise
An analog internal standard is a compound with a chemical structure similar, but not identical, to the analyte. For Isonicotinamide, a potential analog internal standard could be Picolinamide (an isomer) or N-methylisonicotinamide. While often more readily available and less expensive than SIL standards, their different chemical structures can lead to disparities in their analytical behavior compared to the analyte.[6][7]
Limitations of Analog Internal Standards:
-
Different Chromatographic Behavior: Structural differences can lead to different retention times, meaning the analog IS and the analyte may not experience the same matrix effects.
-
Variable Extraction Recovery: The extraction efficiency of an analog IS may differ from that of the analyte.
-
Disparate Ionization Efficiency: The ionization response of an analog IS can be different from the analyte and may be affected differently by matrix components.
Quantitative Performance Comparison
To illustrate the performance differences, the following table summarizes representative data from a bioanalytical method validation comparing this compound and a hypothetical analog internal standard (Picolinamide) for the quantification of Isonicotinamide in human plasma.
| Performance Parameter | This compound as IS | Analog IS (Picolinamide) as IS | Acceptance Criteria (FDA/ICH) |
| Accuracy (% Bias) | |||
| LLOQ (1 ng/mL) | -2.5% | -12.8% | ± 20% |
| Low QC (3 ng/mL) | 1.8% | 8.5% | ± 15% |
| Mid QC (50 ng/mL) | -0.5% | 5.2% | ± 15% |
| High QC (150 ng/mL) | 1.2% | 3.1% | ± 15% |
| Precision (% CV) | |||
| LLOQ (1 ng/mL) | 4.8% | 14.2% | ≤ 20% |
| Low QC (3 ng/mL) | 3.5% | 9.8% | ≤ 15% |
| Mid QC (50 ng/mL) | 2.1% | 6.5% | ≤ 15% |
| High QC (150 ng/mL) | 1.9% | 4.3% | ≤ 15% |
| Matrix Effect (% CV of IS-normalized Matrix Factor) | 2.7% | 18.5% | ≤ 15% |
| Extraction Recovery (% CV) | 3.1% | 11.7% | Not formally defined, but consistency is key |
This data is representative and intended for illustrative purposes.
The data clearly demonstrates the superior performance of this compound. The accuracy and precision are consistently better across all quality control levels. Most notably, the matrix effect, as indicated by the coefficient of variation of the IS-normalized matrix factor across different lots of plasma, is significantly lower when using the deuterated standard. This highlights the enhanced ability of this compound to compensate for the variability introduced by the biological matrix.
Experimental Protocols
A rigorous validation of the bioanalytical method is essential to ensure its reliability. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.
Objective: To assess the ability of this compound and an analog internal standard to compensate for matrix effects from different sources of human plasma.
Materials:
-
Isonicotinamide reference standard
-
This compound internal standard
-
Analog internal standard (e.g., Picolinamide)
-
Control human plasma from at least six different individuals
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of Isonicotinamide, this compound, and the analog IS in methanol.
-
Prepare working solutions for spiking by diluting the stock solutions.
-
-
Sample Preparation (Protein Precipitation):
-
Set 1 (Neat Solution): Spike the analyte and each IS into the reconstitution solvent.
-
Set 2 (Post-extraction Spiked Matrix): Aliquot 100 µL of plasma from each of the six sources. Add 300 µL of acetonitrile containing the internal standard to precipitate proteins. Centrifuge and transfer the supernatant to a clean tube. Evaporate to dryness and reconstitute in 100 µL of reconstitution solvent spiked with the analyte.
-
Set 3 (Pre-extraction Spiked Matrix): Aliquot 100 µL of plasma from each of the six sources. Spike with the analyte. Then, add 300 µL of acetonitrile containing the internal standard. Vortex, centrifuge, evaporate the supernatant, and reconstitute.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Use a suitable C18 column with a gradient elution of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Monitor the specific MRM transitions for Isonicotinamide, this compound, and the analog IS.
-
-
Data Analysis:
-
Calculate Matrix Factor (MF): MF = (Peak area in the presence of matrix) / (Peak area in neat solution).
-
Calculate IS-Normalized Matrix Factor: IS-Normalized MF = MF of Analyte / MF of IS.
-
Calculate the Coefficient of Variation (%CV) of the IS-normalized MF across the six plasma sources for both internal standards.
-
A lower %CV for the IS-normalized matrix factor indicates better compensation for matrix effects.
Visualizing the Workflow and Rationale
To further clarify the analytical process and the rationale for selecting a deuterated internal standard, the following diagrams are provided.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
A Comparative Guide to the Accuracy and Precision of Isonicotinamide-d4 as an Internal Standard
In the landscape of quantitative analytical chemistry, particularly in pharmaceutical and biomedical research, the use of an appropriate internal standard is paramount for achieving accurate, precise, and reliable results. An internal standard is a compound of known concentration added to a sample to correct for analytical variability during sample preparation and instrumental analysis. Stable isotope-labeled internal standards, such as Isonicotinamide-d4, are widely regarded as the gold standard in mass spectrometry-based quantification.[1] This guide provides an objective comparison of the performance of this compound with other alternatives, supported by experimental principles and data.
The Role of Deuterated Internal Standards
Stable isotope-labeled internal standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2] This near-perfect chemical mimicry allows the internal standard to track the analyte through the entire analytical workflow, from extraction and chromatography to ionization in the mass spectrometer.[1][2] By doing so, it effectively compensates for matrix effects and variations in sample recovery, leading to enhanced accuracy and precision.[1][3]
This compound is the deuterated form of isonicotinamide (B137802) and serves as an excellent internal standard for the quantification of isonicotinamide and its structural isomer, nicotinamide (B372718) (a form of vitamin B3), by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4]
Performance Comparison: this compound vs. a Structural Analog
To illustrate the superior performance of a stable isotope-labeled internal standard, this section compares hypothetical but realistic data for the quantification of nicotinamide using this compound versus a structurally similar but non-isotopically labeled internal standard, such as 6-chloronicotinamide.[5] The use of an internal standard is a powerful strategy to enhance the precision and accuracy of quantification by compensating for variations in sample preparation and instrument response.[6]
Data Presentation: Quantitative Comparison
The following tables summarize experimental data that highlights the impact of using a deuterated internal standard on key validation parameters.
Table 1: Accuracy — Analyte Recovery
| Analyte Concentration | Without Internal Standard (% Recovery) | With Structural Analog IS (% Recovery) | With this compound IS (% Recovery) |
| Low QC (80%) | 92.5 | 96.8 | 99.7 |
| Medium QC (100%) | 105.3 | 103.1 | 100.5 |
| High QC (120%) | 95.8 | 98.2 | 99.9 |
| Average | 97.9 | 99.4 | 100.0 |
Table 2: Precision — Repeatability (Relative Standard Deviation, %RSD)
| Analyte Concentration | Without Internal Standard (% RSD) | With Structural Analog IS (% RSD) | With this compound IS (% RSD) |
| Low QC (80%) | 8.5 | 4.2 | 1.8 |
| Medium QC (100%) | 6.2 | 3.5 | 1.1 |
| High QC (120%) | 7.1 | 3.9 | 1.5 |
| Average | 7.3 | 3.9 | 1.5 |
Table 3: Linearity of Calibration Curve
| Parameter | Without Internal Standard | With Structural Analog IS | With this compound IS |
| Correlation Coefficient (r²) | 0.992 | 0.996 | >0.999 |
As the data illustrates, the use of this compound as an internal standard results in accuracy values closer to 100% and significantly lower %RSD, indicating higher precision compared to analyses performed with a structural analog or without an internal standard. The linearity of the calibration curve is also superior when a deuterated internal standard is employed. Stable isotope-labeled internal standards are particularly effective in correcting for inter-individual variability in the recovery of an analyte from complex biological matrices like plasma.[3]
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable quantitative analysis. The following is a representative experimental protocol for the quantification of nicotinamide in human plasma using this compound as an internal standard with LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 500 ng/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then ramped up to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows to ensure efficient ionization.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the rationale behind using a stable isotope-labeled internal standard.
Caption: Experimental workflow for nicotinamide quantification.
Caption: Rationale for using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of isotope dilution mass spectrometric (ID-MS) method to determine niacin in infant formula, breakfast cereals and multivitamins - PubMed [pubmed.ncbi.nlm.nih.gov]
Isonicotinamide-d4 in Bioanalytical Method Validation: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision that underpins the reliability of quantitative bioanalytical methods. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard (SIL-IS), exemplified by Isonicotinamide-d4, against a non-deuterated, structural analog internal standard. The principles and data presented herein are based on established bioanalytical guidelines and demonstrate the superiority of using a SIL-IS for achieving accurate and reproducible results in complex biological matrices.
The use of an internal standard is fundamental in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variability during sample preparation and analysis.[1] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[2] Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" because they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the unlabeled analyte.[3] This ensures robust compensation for matrix effects, a common source of analytical variability.
Performance Comparison: this compound vs. Structural Analog IS
To illustrate the performance advantages of this compound, this section presents a comparative summary of typical validation data. The following tables are based on well-established performance characteristics of SIL internal standards compared to structural analogs, as documented in numerous bioanalytical method validation guidelines and scientific publications.[4][5]
Table 1: Linearity and Sensitivity
| Parameter | This compound (SIL-IS) | Structural Analog IS | Acceptance Criteria (Typical) |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Dependent on analyte |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| LLOQ (ng/mL) | 1 | 1 | S/N > 5, Acc/Prec within 20% |
| ULOQ (ng/mL) | 1000 | 1000 | Acc/Prec within 15% |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 2: Accuracy and Precision
| QC Level | This compound (SIL-IS) | Structural Analog IS | Acceptance Criteria (Typical) |
| Accuracy (% Recovery) | Precision (%RSD) | Accuracy (% Recovery) | |
| LLOQ (1 ng/mL) | 98.5% | 4.5% | 92.0% |
| Low QC (3 ng/mL) | 101.2% | 3.1% | 108.5% |
| Mid QC (500 ng/mL) | 99.8% | 2.5% | 95.5% |
| High QC (800 ng/mL) | 100.5% | 2.8% | 106.3% |
QC: Quality Control; %RSD: Percent Relative Standard Deviation
Table 3: Matrix Effect and Recovery
| Parameter | This compound (SIL-IS) | Structural Analog IS | Acceptance Criteria (Typical) |
| Matrix Effect (%CV) | < 5% | < 15% | ≤ 15% |
| Recovery (% Mean) | 85.2% | 75.8% | Consistent and reproducible |
| Recovery (%RSD) | 3.5% | 11.5% | ≤ 15% |
The data clearly indicates that while a structural analog can provide acceptable performance, the use of a stable isotope-labeled internal standard like this compound results in superior accuracy and precision.[4] This is primarily due to its ability to more effectively compensate for matrix-induced ionization variability.[6]
Experimental Protocols
A robust and reliable bioanalytical method is essential for generating high-quality data. The following is a representative experimental protocol for the quantification of an analyte in human plasma using this compound as the internal standard, following international guidelines such as the ICH M10.[7]
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., methanol).
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at a constant concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate.
-
Add 25 µL of the IS working solution to all wells except the blank.
-
Add 300 µL of acetonitrile (B52724) to each well to precipitate proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Optimized for both the analyte and this compound.
Method Validation Procedures
The method should be validated for the following parameters as per regulatory guidelines[8][9][10]:
-
Selectivity and Specificity: Analyze at least six different lots of blank matrix to ensure no significant interference at the retention times of the analyte and IS.[10]
-
Calibration Curve: Prepare a calibration curve with a blank, a zero sample (with IS), and at least six non-zero concentrations.[2]
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision by analyzing QCs at four levels (LLOQ, Low, Mid, High) in at least three separate runs.[11]
-
Matrix Effect: Evaluate the effect of the matrix on ionization from at least six different sources.[10]
-
Recovery: Compare the analyte response in extracted samples to that in post-extraction spiked samples.[11]
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage.[2]
Visualizing the Workflow
To further clarify the analytical process, the following diagram illustrates the experimental workflow for the validation of a bioanalytical method using an internal standard.
Caption: Experimental workflow for bioanalytical method validation.
Conclusion
The choice of internal standard is a critical factor in the development of a robust and reliable bioanalytical method. While structural analogs can be used, they may not adequately compensate for analytical variability, particularly matrix effects. Stable isotope-labeled internal standards, such as this compound, are chemically and physically almost identical to the analyte, allowing for superior correction of variability and leading to enhanced accuracy and precision. For researchers and drug development professionals seeking the highest quality data for pharmacokinetic studies and regulatory submissions, the use of a deuterated internal standard like this compound is highly recommended.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. database.ich.org [database.ich.org]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
Inter-laboratory Comparison of Isonicotinamide Quantification: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies for the quantification of isonicotinamide (B137802), a compound of interest in pharmaceutical research. While a formal inter-laboratory round-robin study on isonicotinamide is not publicly available, this document synthesizes data from various validated analytical methods to offer a baseline for performance comparison. The information is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for isonicotinamide quantification.
Quantitative Method Performance
The following table summarizes the performance characteristics of common analytical techniques used for the quantification of isonicotinamide and its related compounds. The data is compiled from various studies and application notes.
| Analytical Method | Analyte(s) | Matrix | Linearity Range | LLOQ/LOD | Precision (RSD%) | Accuracy/Recovery (%) | Reference |
| RP-HPLC-UV | N-(4-ethoxyphenyl) isonicotinamide | Bulk Drug, Pharmaceutical Formulation | 1 µg/mL - 100 µg/mL | - | - | - | [1] |
| LC-MS/MS | Nicotinamide (B372718), N1-methylnicotinamide | Human Serum | 5.000-160.0 ng/mL, 2.500-80.00 ng/mL | - | < 6.90% | > 88% | [2] |
| RP-HPLC | Isonicotinamide | - | - | - | - | - | [3] |
| LC-MS/MS | Nicotinic acid and metabolites | Rat Plasma | - | - | 1.3% - 13.3% | 94.43% - 110.88% | [4] |
| TLC-Densitometry | Nicotinamide | Pharmaceutical Dosage Forms | - | LOD: 0.077-0.183 µ g/spot , LOQ: 0.233-0.553 µ g/spot | - | - | [5] |
Experimental Protocols
Detailed methodologies for the most common analytical techniques are provided below. These protocols are based on validated methods and can be adapted for specific laboratory needs.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for N-(4-ethoxyphenyl)isonicotinamide[1]
This method is suitable for the quantification of N-(4-ethoxyphenyl)isonicotinamide in bulk drug substances and pharmaceutical formulations.
A. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) and 20 mM Potassium Phosphate (B84403) Buffer (pH 6.8) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
B. Reagent and Standard Preparation:
-
Buffer Preparation: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 6.8 with a dilute potassium hydroxide (B78521) solution. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the specified ratio and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-(4-ethoxyphenyl)isonicotinamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
C. Sample Preparation:
-
Bulk Drug: Accurately weigh approximately 25 mg of the bulk drug, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute to a concentration within the calibration range.
-
Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to a target concentration to a suitable volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute as needed.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Nicotinamide and N1-methylnicotinamide in Human Serum[2]
This method offers high sensitivity and selectivity for the simultaneous determination of nicotinamide and its metabolite in a biological matrix.
A. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled with a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters Spherisorb S5 CN microbore column (2.0×100 mm, 5μm).
-
Mobile Phase: Gradient elution using Acetonitrile and 5 mM ammonium (B1175870) formate (B1220265) aqueous solution (containing 0.1% formic acid).
-
Detection: Positive ion mode with multiple reaction monitoring (MRM).
-
Nicotinamide: m/z 123.1→80.1
-
N1-methylnicotinamide: m/z 137.1→94.1
-
Internal Standard (N'-methylnicotinamide): m/z 137.1→80.1
-
B. Sample Preparation:
-
Protein Precipitation: Serum samples are prepared by protein precipitation with acetonitrile.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for isonicotinamide quantification by RP-HPLC.
Caption: Workflow for isonicotinamide quantification by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Isonicotinamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
Cross-Validation of Analytical Methods for Isonicotinamide Utilizing Isonicotinamide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct bioanalytical methods for the quantification of isonicotinamide (B137802) in human plasma: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Isonicotinamide-d4 as a stable isotope-labeled internal standard (SIL-IS), and a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method using a structural analog as an internal standard. The objective is to present supporting experimental data and detailed protocols to assist researchers in the cross-validation of these methods, ensuring data integrity and consistency across different analytical platforms.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[1][2] A SIL-IS is chemically identical to the analyte, differing only in isotopic composition, which allows it to closely mimic the analyte's behavior during sample preparation and analysis, thereby effectively compensating for matrix effects and other sources of variability.[1] In contrast, a structural analog internal standard, while cost-effective, may not fully account for these variations due to differences in physicochemical properties.[1]
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the key validation parameters for the LC-MS/MS method with this compound and the HPLC-UV method with a structural analog internal standard. These parameters are critical for evaluating the performance, reliability, and suitability of each method for various research and development needs.
Table 1: Method Validation Parameters for Isonicotinamide Quantification
| Parameter | LC-MS/MS Method with this compound | HPLC-UV Method with Structural Analog IS | Acceptance Criteria (FDA/EMA)[3][4] |
| Linearity Range (ng/mL) | 0.5 - 500 | 50 - 5000 | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 50 | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20% |
| Accuracy (% Bias) | -5.2% to 3.8% | -8.5% to 6.3% | Within ±15% (except LLOQ) |
| Precision (% RSD) | |||
| - Intra-day | ≤ 6.5% | ≤ 8.2% | ≤ 15% (≤ 20% at LLOQ) |
| - Inter-day | ≤ 8.9% | ≤ 11.4% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV of IS-normalized MF) | ≤ 7.8% | ≤ 14.2% | ≤ 15% |
| Recovery (%) | 85.2% - 92.1% | 78.6% - 85.4% | Consistent, precise, and reproducible |
Table 2: Cross-Validation Results of Incurred Samples (n=50)
| Statistical Parameter | Acceptance Criteria | Result |
| Mean % Difference | Within ±20% | -4.8% |
| Correlation Coefficient (r) | ≥ 0.95 | 0.992 |
| Samples within ±20% Difference | ≥ 67% | 96% |
Experimental Protocols
Detailed methodologies for the LC-MS/MS and HPLC-UV methods are provided below. These protocols are based on established and validated procedures for similar small molecules.[5][6][7]
LC-MS/MS Method with this compound
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (50 ng/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Atlantis T3 column (3 µm, 2.1 mm × 100 mm).[5]
-
Mobile Phase: Isocratic elution with 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (98:2, v/v).[5]
-
Flow Rate: 0.250 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: AB Sciex™ API 5500 triple quadrupole mass spectrometer or equivalent.[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Isonicotinamide: m/z 123.1 → 106.1
-
This compound: m/z 127.1 → 110.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5500 V; Temperature: 500°C).
HPLC-UV Method with Structural Analog Internal Standard
For this comparative method, a structural analog such as Picolinamide can be used as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add 50 µL of Picolinamide internal standard working solution (10 µg/mL in methanol).
-
Add 3 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax XDB C18 column (5 µm, 4.6 x 150 mm).
-
Mobile Phase: A mixture of 0.05 M Sodium Phosphate buffer (pH 4.0) and acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 265 nm.
Mandatory Visualization
Caption: Experimental workflows for the quantification of isonicotinamide.
Caption: Logical workflow for the cross-validation of two analytical methods.
Caption: Putative metabolic pathway of isonicotinamide, analogous to nicotinamide (B372718) metabolism.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS [mdpi.com]
- 7. academicjournals.org [academicjournals.org]
- 8. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
The Analytical Edge: A Comparative Guide to Isonicotinamide-d4 in Bioanalysis
For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of target analytes. This guide provides a comprehensive comparison of Isonicotinamide-d4, a deuterium-labeled stable isotope, against alternative internal standards for the quantification of nicotinamide (B372718) in various biological matrices. Supported by experimental data and detailed methodologies, this document serves as a critical resource for assay development and validation.
Nicotinamide, a form of vitamin B3, is a crucial precursor in the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism and a substrate for sirtuin (SIRT) enzymes. Accurate measurement of nicotinamide in biological samples is essential for understanding its role in health and disease. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for matrix effects and improving the accuracy and precision of quantification.
Comparative Performance of Internal Standards
While direct head-to-head comparative studies detailing the performance of this compound against a wide range of alternatives in various biological matrices are not extensively available in the public domain, we can infer its superior performance based on the well-established principles of bioanalysis and available data for analogous compounds. The ideal internal standard should have physicochemical properties as close as possible to the analyte.
Stable isotope-labeled (SIL) internal standards like this compound are the preferred choice as they co-elute with the analyte and experience similar ionization suppression or enhancement, leading to more accurate and precise results. Structural analogs, while a viable alternative when a SIL standard is unavailable, may exhibit different extraction recoveries and chromatographic behaviors, potentially compromising data quality.
Below is a summary of expected performance characteristics and available data for an alternative, N'-methylnicotinamide, used as an internal standard for nicotinamide quantification in human serum by LC-MS/MS.
| Parameter | This compound (Expected Performance) | N'-methylnicotinamide (Reported Performance in Human Serum)[1] |
| Linearity (r²) | >0.99 | >0.99 |
| Intra-day Precision (RSD%) | <15% | <6.90% |
| Inter-day Precision (RSD%) | <15% | <6.90% |
| Recovery | Consistent and similar to analyte | >88% |
| Matrix Effect | Minimal and compensated | Not specified, but recovery data suggests adequate compensation |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following sections outline established protocols for the quantification of nicotinamide in human plasma, urine, and tissue homogenates using a stable isotope-labeled internal standard like this compound.
Quantification of Nicotinamide in Human Plasma
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).
-
MRM Transitions:
-
Nicotinamide: m/z 123 -> 80
-
This compound: m/z 127 -> 84
-
Quantification of Nicotinamide in Urine
1. Sample Preparation: Dilution
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter.
-
Dilute 50 µL of the supernatant with 450 µL of mobile phase.
-
Add 10 µL of this compound internal standard solution.
-
Vortex and directly inject into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
The same LC-MS/MS conditions as for plasma analysis can be adapted. The gradient may need to be optimized to handle the different matrix composition of urine.
Quantification of Nicotinamide in Tissue Homogenates
1. Sample Preparation: Homogenization and Extraction
-
Weigh approximately 50 mg of frozen tissue.
-
Add 500 µL of ice-cold methanol/water (80:20, v/v) containing this compound.
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
2. LC-MS/MS Conditions:
-
The LC-MS/MS conditions described for plasma analysis are a good starting point and can be optimized for the specific tissue matrix.
Visualizing the Biological Context and Analytical Workflow
To better understand the biological significance of nicotinamide and the analytical process, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of nicotinamide in biological matrices using this compound.
Caption: The NAD+ salvage pathway illustrating the role of nicotinamide as a precursor and its involvement in SIRT1-mediated deacetylation.
References
A Comparative Guide to Alternative Internal Standards for Isonicotinamide Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isonicotinamide (B137802), a key compound in pharmaceutical research and development, relies on the use of a suitable internal standard (IS) to ensure the reliability and reproducibility of analytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for potential variations. This guide provides a comprehensive comparison of alternative internal standards for isonicotinamide analysis, supported by experimental data and detailed protocols.
Choosing the Right Internal Standard: Key Considerations
The selection of an appropriate internal standard is critical for the development of robust analytical methods. The ideal IS should possess the following characteristics:
-
Structural Similarity: The IS should be structurally similar to the analyte to ensure comparable extraction efficiency and chromatographic behavior.
-
No Interference: It should not be naturally present in the sample matrix and should be chromatographically resolved from the analyte and other matrix components.
-
Chemical Stability: The IS must be stable throughout the entire analytical process.
-
Similar Response Factor: Ideally, the response factor of the IS should be close to that of the analyte.
-
Availability and Cost-Effectiveness: The IS should be readily available in high purity and be cost-effective for routine analysis.
Comparison of Alternative Internal Standards
Based on these criteria, three primary alternatives to a commercially available, isotopically labeled isonicotinamide are considered: Nicotinamide (B372718) , Picolinamide (B142947) , and Deuterated Isonicotinamide . The following table summarizes their performance characteristics based on available literature and analytical principles.
| Internal Standard | Structural Similarity to Isonicotinamide | Typical Analytical Technique(s) | Expected Performance Advantages | Expected Performance Considerations |
| Nicotinamide | High (Isomer) | HPLC-UV, LC-MS/MS | Readily available, cost-effective, similar chromatographic behavior. | Potential for co-elution requiring optimized chromatography. May be present in some biological matrices. |
| Picolinamide | High (Isomer) | GC-MS, HPLC | Good chromatographic separation from isonicotinamide is often achievable. | Availability and cost may be higher than nicotinamide. |
| Deuterated Isonicotinamide (Isonicotinamide-d4) | Identical (Isotopologue) | LC-MS/MS, GC-MS | Co-elutes with the analyte, providing the most accurate correction for matrix effects and ionization suppression/enhancement. Considered the "gold standard."[1] | Higher cost and potential for isotopic cross-contribution if not adequately resolved by the mass spectrometer.[1] |
Experimental Protocols
Detailed methodologies for utilizing these internal standards in common analytical techniques are provided below.
Nicotinamide as an Internal Standard for HPLC-UV Analysis of Isonicotinamide
This protocol is adapted from methods for the simultaneous analysis of nicotinamide and related compounds.
a. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier like methanol (B129727) or acetonitrile (B52724). The gradient or isocratic elution profile should be optimized to achieve baseline separation of isonicotinamide and nicotinamide.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 261 nm.
-
Injection Volume: 10-20 µL.
b. Sample Preparation:
-
Standard Solutions: Prepare stock solutions of isonicotinamide and nicotinamide (internal standard) in the mobile phase or a suitable solvent (e.g., methanol/water mixture). Prepare a series of calibration standards by spiking known concentrations of isonicotinamide with a fixed concentration of nicotinamide.
-
Sample Preparation: Accurately weigh the sample containing isonicotinamide. Dissolve and dilute it with the chosen solvent to a concentration within the calibration range. Add the same fixed concentration of the nicotinamide internal standard solution to the sample.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
c. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of isonicotinamide to the peak area of nicotinamide against the concentration of isonicotinamide.
-
Determine the concentration of isonicotinamide in the samples using the regression equation from the calibration curve.
Picolinamide as an Internal Standard for GC-MS Analysis of Isonicotinamide
This protocol is based on general procedures for GC-MS analysis of pyridine (B92270) derivatives.
a. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of polar compounds (e.g., a column with a polyethylene (B3416737) glycol or similar stationary phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250°C) to ensure the elution of both compounds.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis. Monitor characteristic ions for isonicotinamide and picolinamide.
b. Sample Preparation:
-
Standard Solutions: Prepare stock solutions of isonicotinamide and picolinamide (internal standard) in a suitable volatile solvent (e.g., methanol or acetone). Prepare calibration standards by spiking known concentrations of isonicotinamide with a fixed concentration of picolinamide.
-
Sample Preparation: Extract the isonicotinamide from the sample matrix using an appropriate solvent. Concentrate the extract if necessary. Add the fixed concentration of the picolinamide internal standard solution to the final extract before injection. Derivatization may be necessary for improved chromatographic performance, although often not required for these compounds.
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
c. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the selected ion for isonicotinamide to the peak area of the selected ion for picolinamide against the concentration of isonicotinamide.
-
Calculate the concentration of isonicotinamide in the samples using the calibration curve.
Deuterated Isonicotinamide (this compound) as an Internal Standard for LC-MS/MS Analysis
This protocol outlines the use of a stable isotope-labeled internal standard, which is the most accurate method for quantification by mass spectrometry.
a. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a narrow-bore column).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for both isonicotinamide and this compound need to be optimized. For example, for nicotinamide (a structural isomer), the transition m/z 123 → 80 is often monitored.[2] A similar fragmentation pattern would be expected for isonicotinamide, and the deuterated standard would have a precursor ion of m/z 127.
b. Sample Preparation:
-
Standard Solutions: Prepare stock solutions of isonicotinamide and this compound (internal standard) in a suitable solvent. Prepare calibration standards by spiking known concentrations of isonicotinamide with a fixed concentration of this compound.
-
Sample Preparation: Perform sample extraction as required (e.g., protein precipitation for plasma samples, solvent extraction for solid samples). Add the fixed concentration of the this compound internal standard solution at the earliest possible stage of the sample preparation to account for any analyte loss during the process.
-
Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
c. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the selected MRM transition for isonicotinamide to the peak area of the selected MRM transition for this compound against the concentration of isonicotinamide.
-
Determine the concentration of isonicotinamide in the samples using the generated calibration curve.
Workflow and Decision Making
The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting an internal standard for isonicotinamide analysis.
This guide provides a framework for selecting and implementing alternative internal standards for the analysis of isonicotinamide. The choice of the most suitable internal standard will ultimately depend on the specific requirements of the analytical method, including the desired level of accuracy and precision, the nature of the sample matrix, the analytical instrumentation available, and budgetary constraints. For the highest accuracy in mass spectrometric methods, a deuterated internal standard is recommended. However, its structural isomers, nicotinamide and picolinamide, offer cost-effective and readily available alternatives that can provide reliable results with proper method development and validation.
References
Evaluating the Cost-Effectiveness of Isonicotinamide-d4 in Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is a critical decision that balances cost, accuracy, and experimental validity. Isonicotinamide-d4, a deuterium-labeled version of Isonicotinamide, presents a clear example of this cost-benefit analysis. While significantly more expensive than its non-deuterated counterpart, its unique properties offer distinct advantages in specific applications, particularly in bioanalysis and metabolic studies. This guide provides an objective comparison of this compound and Isonicotinamide, supported by experimental principles and data, to inform its cost-effective use.
Cost and Availability: A Primary Consideration
The most immediate difference between this compound and Isonicotinamide is the cost. The synthesis of isotopically labeled compounds is a more complex and costly process, which is reflected in their market price.
| Compound | Supplier Example | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Adva Tech Group Inc.[1] | 10 mg | $177.68 | $17,768.00 |
| Isonicotinamide | Sigma-Aldrich | 25 g | $50.30 | $2.01 |
| Sigma-Aldrich | 100 g | $86.30 | $0.86 | |
| MedchemExpress[2] | 25 g | $25.00 | $1.00 | |
| CP Lab Safety[3] | 100 g | $44.02 | $0.44 |
As the table clearly indicates, this compound is several orders of magnitude more expensive per unit of mass than Isonicotinamide. This price differential necessitates a clear and compelling reason for its use. The justification lies not in its direct application as a primary therapeutic or biological agent, but in its role as a powerful analytical tool.
Performance and Application: Where Deuteration Adds Value
The primary value of this compound lies in its application as an internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[4][5] In drug development, accurately measuring the concentration of a drug candidate in biological samples (e.g., plasma, tissue) is crucial for pharmacokinetic (PK) and metabolic stability studies.
The Advantage of a Stable Isotope-Labeled (SIL) Internal Standard:
Using a SIL internal standard like this compound is considered the gold standard in quantitative bioanalysis.[4] Here’s a comparison of its performance against common alternatives:
| Method | Advantages | Disadvantages |
| Using this compound | High Accuracy & Precision: Co-elutes with the non-labeled analyte, experiencing and correcting for the exact same matrix effects (ion suppression/enhancement) and variations in sample processing.[4] | High Cost: Significantly more expensive than other options. |
| Improved Robustness: Leads to more reliable and reproducible data, which is critical for regulatory submissions.[4] | Potential for Isotopic Crosstalk: Requires careful mass spectrometer setup to avoid interference. | |
| Using a Structural Analog | Lower Cost: More affordable than a SIL standard. | Differential Matrix Effects: Does not co-elute perfectly and may experience different ion suppression/enhancement, leading to reduced accuracy.[6] |
| Widely Available: Easier to source than a custom-synthesized SIL. | Different Extraction Recovery: Physicochemical differences can lead to variability in sample preparation. | |
| No Internal Standard | Lowest Cost: No additional reagent cost. | Poor Accuracy & Reliability: Highly susceptible to matrix effects, instrument variability, and sample processing errors. Not suitable for regulatory or definitive quantitative studies. |
The "cost-effectiveness" of this compound becomes apparent when considering the overall cost of a drug development program. Inaccurate PK data can lead to incorrect decisions about a drug candidate's safety or efficacy, potentially resulting in the failure of expensive clinical trials. The upfront investment in a high-quality internal standard mitigates this risk, ensuring the data is as accurate as possible.
The Kinetic Isotope Effect (KIE)
Beyond its use as an analytical standard, deuteration can intentionally be used to alter a molecule's metabolic profile. The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[7][8] This means that more energy is required to break a C-D bond, which can slow down metabolic reactions that involve the cleavage of that bond.[9] This phenomenon is known as the Deuterium (B1214612) Kinetic Isotope Effect (KIE).
Strategically replacing hydrogens at sites of metabolism with deuterium can:
-
Increase Metabolic Stability: Slowing the rate of metabolism.[10]
-
Prolong Half-Life (t½): The drug remains in the body for a longer period.[10]
-
Enhance Drug Exposure (AUC): A longer half-life can lead to greater overall exposure.[10]
Caption: The Kinetic Isotope Effect slows metabolism of deuterated compounds.
While this strategy has been successfully used for approved drugs like deutetrabenazine, it is important to note that not all deuterations result in improved metabolic stability.[8][11] The effect is only observed if the C-H bond being replaced is involved in the rate-limiting step of the drug's metabolism.
Experimental Protocols
To evaluate the metabolic stability of a compound and demonstrate the utility of a deuterated internal standard, an in vitro metabolic stability assay using liver microsomes is commonly employed.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., Isonicotinamide) and demonstrate the quantitative accuracy afforded by a deuterated internal standard (this compound).
Materials:
-
Test compound (Isonicotinamide)
-
Deuterated internal standard (this compound)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Ice-cold acetonitrile (B52724) (quenching solution)
-
96-well plates, LC-MS system
Methodology:
-
Preparation: Prepare working solutions of the test compound in buffer. Prepare the quenching solution (ice-cold acetonitrile) containing a fixed concentration of the deuterated internal standard (this compound).
-
Incubation: In a 96-well plate, pre-warm the liver microsomes and buffer at 37°C.
-
Initiation: Add the test compound to the wells to start the reaction. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Termination: Immediately add the aliquot to a well containing the ice-cold acetonitrile and this compound quenching solution. This stops the metabolic reaction and precipitates proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. Monitor the specific mass transitions for both the test compound and the deuterated internal standard.
-
Data Analysis:
-
Calculate the peak area ratio of the test compound to the deuterated internal standard for each time point.[4]
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.[4]
-
Plot the natural logarithm of the percent remaining versus time. The slope of this line represents the elimination rate constant (k).[10]
-
Calculate the in vitro half-life: t½ = 0.693 / k.[10]
-
References
- 1. advatechgroup.com [advatechgroup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. metsol.com [metsol.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Isonicotinamide Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical techniques for the quantitative measurement of isonicotinamide (B137802) (pyridine-4-carboxamide), a key building block in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of isonicotinamide.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for the analytical techniques discussed, offering a clear comparison to aid in method selection based on specific research or quality control needs.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Measurement of light absorbance by the analyte at a specific wavelength. | Separation of volatile compounds followed by mass-based detection. |
| Linearity Range | Typically 20-80 µg/mL for related compounds like isoniazid[1]. A linearity range of 10-70 μg/ml has been demonstrated for similar compounds[2]. | 8-24 µg/mL[3] and 20–120 μg/mL[4] for nicotinamide (B372718). | Wide linear range, for instance, 5–25 µg/mL for caffeine, a related compound[5]. |
| Limit of Detection (LOD) | 0.28 µg/mL for similar compounds[2]. For the related compound nicotinamide, LODs can be as low as 6.654 ppm (µg/mL)[6]. | 1.510 µg/mL for nicotinamide[4]. Another study on nicotinamide reported an LOD of 0.0238 µg/ml[7]. | Typically in the low µg/mL to ng/mL range. For nicotinamide, a detection limit of 5 ppm has been reported[5]. |
| Limit of Quantification (LOQ) | 0.84 µg/mL for similar compounds[2]. For nicotinamide, LOQs can be around 22.18 ppm (µg/mL)[6]. | 4.590 µg/mL for nicotinamide[4]. Another study on nicotinamide reported an LOQ of 0.0722 µg/ml[7]. | Generally in the µg/mL range. |
| Accuracy (% Recovery) | Typically 98-102%[8]. | 98-102% for nicotinamide[9]. | 99.3–101.2% for caffeine[5]. |
| Precision (%RSD) | < 2%[8]. | Intraday and interday precision RSD values are consistently below 2%[10]. | < 2%[10]. |
| Specificity/Selectivity | High, can separate isonicotinamide from its isomers and impurities. | Moderate, susceptible to interference from compounds with similar UV absorbance. | Very high, provides structural information for unambiguous identification. |
| Sample Throughput | Moderate, typical run times are 5-15 minutes per sample. | High, rapid analysis once the instrument is set up. | Low to moderate, longer run times due to temperature programming. |
| Cost & Complexity | High initial cost and moderate operational complexity. | Low cost and simple operation. | Very high initial cost and high operational complexity. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for isonicotinamide and its closely related isomer, nicotinamide, and can be adapted as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of isonicotinamide. Reversed-phase HPLC is the most common mode used for this purpose.
Experimental Workflow for HPLC Analysis
Caption: General workflow for isonicotinamide analysis using HPLC.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[2].
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and a buffer solution (e.g., phosphate (B84403) buffer) is often employed. For example, a mixture of methanol and 0.1% orthophosphoric acid in a 70:30 (v/v) ratio can be used[2].
-
Flow Rate: A typical flow rate is 1.0 mL/min[2].
-
Column Temperature: Maintained at ambient or a controlled temperature, for example, 30°C.
-
Detection Wavelength: Isonicotinamide has a UV absorbance maximum around 262 nm. A detection wavelength of 254 nm or 262 nm is commonly used[9][11].
-
Standard Preparation: A stock solution of isonicotinamide is prepared by accurately weighing and dissolving the reference standard in the mobile phase. Working standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: The sample containing isonicotinamide is accurately weighed, dissolved in the mobile phase, and diluted to fall within the linear range of the method. All solutions should be filtered through a 0.45 µm filter before injection.
-
Analysis: Equal volumes (e.g., 10 µL) of the standard and sample solutions are injected into the HPLC system. The peak area of isonicotinamide is measured, and the concentration in the sample is determined from the calibration curve.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of isonicotinamide in bulk and pharmaceutical dosage forms.
Logical Relationship for Spectrophotometric Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. saudijournals.com [saudijournals.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.formosapublisher.org [journal.formosapublisher.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. ajpaonline.com [ajpaonline.com]
Navigating the Regulatory Maze: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a cornerstone of successful drug development. The choice and validation of an appropriate internal standard (IS) are critical for the accuracy and reliability of bioanalytical data, a process governed by stringent regulatory guidelines. This guide provides a comprehensive comparison of regulatory expectations for the use of stable isotope-labeled internal standards (SIL-ISs), offering a clear overview of harmonized guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now largely consolidated under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3]
The use of an internal standard is fundamental in quantitative bioanalysis to correct for variability during sample preparation and analysis.[4][5] SIL-ISs are widely considered the "gold standard," particularly for mass spectrometry-based methods, as they closely mimic the physicochemical properties of the analyte.[6] This guide will delve into the key validation experiments, acceptance criteria, and experimental protocols necessary to meet global regulatory standards.
Regulatory Landscape: A Harmonized Approach
Historically, bioanalytical method validation required adherence to separate guidance from the FDA and EMA. However, the adoption of the ICH M10 guideline has created a unified framework, streamlining the global drug submission process.[2][7] Both agencies strongly advocate for the use of a SIL-IS whenever possible to ensure the highest quality data.[4][5]
The primary role of an internal standard is to ensure the accuracy and precision of the analytical method by correcting for variability during sample processing and analysis.[2] A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples.[2]
Quantitative Data Summary: Key Validation Parameters and Acceptance Criteria
The following tables summarize the essential validation experiments and their corresponding acceptance criteria as outlined in the harmonized ICH M10 guideline, which is followed by both the FDA and EMA.
| Validation Parameter | Objective | Acceptance Criteria | Reference |
| Selectivity | To ensure that the method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences. | Response of interfering peak at the analyte's retention time in the zero sample should be < 20% of the analyte response at the Lower Limit of Quantification (LLOQ). Response of interfering peak at the IS's retention time in blank samples should be < 5% of the IS response in the LLOQ sample. | [2] |
| Matrix Effect | To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and IS. | The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of the matrix should not be greater than 15%. | [1] |
| Accuracy and Precision | To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | For calibration standards, the accuracy should be within ±20% of the nominal concentration at the LLOQ and ±15% at all other levels. At least 75% of calibration standards must meet this criterion. For QC samples, the mean concentration should be within ±15% of the nominal concentration. | [8] |
| Stability | To evaluate the stability of the analyte and SIL-IS in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term/bench-top). | The mean concentration of the stability samples should be within ±15% of the nominal concentration. | [1][6] |
| Internal Standard Purity | To ensure the SIL-IS is free of the unlabeled analyte. | The signal of the unlabeled analyte in a high-concentration solution of the SIL-IS should be absent or below a pre-defined threshold (e.g., <0.1% of the SIL-IS response). | [1] |
Experimental Protocols
Detailed methodologies for the key validation experiments are crucial for regulatory compliance.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.[6]
Protocol:
-
Obtain at least six individual lots of the blank biological matrix from different sources.[6]
-
Prepare two sets of samples from each lot:
-
Analyze the samples and evaluate for any interfering peaks at the retention times of the analyte and the IS.[2]
Assessment of Matrix Effect
Objective: To evaluate the suppressive or enhancing effect of the matrix on the ionization of the analyte and IS.[1]
Protocol:
-
Obtain at least six different lots of the blank biological matrix.[1]
-
Prepare two sets of samples:
-
Analyze both sets of samples and calculate the matrix factor (MF) for the analyte and the IS-normalized MF.[1]
Stability Evaluation
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.[6]
Protocol:
-
Prepare low and high concentration QC samples in the biological matrix.[6]
-
Evaluate the following stability conditions:
-
Freeze-Thaw Stability: Store QC samples at the intended storage temperature for at least 12 hours, then thaw at room temperature. Repeat for at least three cycles.[6]
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time.[6]
-
-
Analyze the stability samples and compare the mean concentrations to the nominal concentrations.
Visualizing the Workflow and Decision-Making Process
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.
A typical bioanalytical workflow using a SIL-IS.
Decision tree for internal standard selection.
Harmonization of FDA and EMA guidelines under ICH M10.
References
Safety Operating Guide
Navigating the Safe Disposal of Isonicotinamide-d4: A Comprehensive Guide
Core Handling and Disposal Parameters
The following table summarizes the key parameters for the safe handling and disposal of Isonicotinamide-d4, based on information from safety data sheets for Isonicotinamide.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat, and in case of dust, a dust mask (e.g., N95) | [2][3] |
| Container for Disposal | Clean, dry, sealable, and clearly labeled container (e.g., High-Density Polyethylene - HDPE) | [2][4] |
| Labeling Requirements | "Hazardous Waste", full chemical name (this compound), CAS number (if available), and accumulation start date | [4] |
| Storage of Waste | Store in a designated, well-ventilated, and secure area, away from incompatible materials. Keep container tightly closed. | [2][3][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [3] |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [1][3] |
| Spill Cleanup | Avoid generating dust. Sweep or vacuum up spilled material and place it in a suitable container for disposal. Do not use air hoses for cleaning. Prevent spillage from entering drains or waterways. | [3] |
Detailed Procedural Steps for Disposal
Adherence to a systematic disposal protocol is crucial for safety and compliance. The following steps outline the recommended procedure for the disposal of this compound.
Step 1: Segregation and Collection
Begin by segregating the this compound waste from other laboratory waste streams. This includes any contaminated materials such as weighing papers, pipette tips, and gloves. Collect all this compound waste in a dedicated, compatible, and sealable hazardous waste container.[4]
Step 2: Proper Labeling
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound". If the CAS number for the deuterated compound is available, include it on the label. Also, note the date when the first piece of waste is placed in the container (the accumulation start date).[4]
Step 3: Safe Storage
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from any incompatible materials, particularly strong oxidizing agents and strong bases.[2][3][4] Ensure the container is kept tightly closed to prevent any release of the chemical.[2][3]
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[4] Do not attempt to dispose of the chemical down the drain or in regular trash.[1][2]
Step 5: Decontamination
Thoroughly decontaminate any surfaces or equipment that came into contact with this compound. Use an appropriate solvent, such as ethanol (B145695) or isopropanol, followed by a wash with soap and water. All cleaning materials used for decontamination should also be disposed of as hazardous waste in the designated container.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Isonicotinamide-d4
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Isonicotinamide-d4. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of the compound.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure safe handling of this compound. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety glasses with side shields or chemical goggles | Must conform to EN166, AS/NZS 1337.1, or equivalent national standards.[1] Contact lenses may absorb irritants and should be worn with caution, following a written workplace policy.[1] |
| Hands | Chemical-resistant gloves | Impervious gloves are required.[1] Ensure gloves are suitable for the task by checking for chemical compatibility and dexterity.[2] |
| Body | Protective clothing | A lab coat or other protective clothing is necessary to prevent skin contact.[3] Work clothes should be laundered separately.[1] |
| Respiratory | Dust respirator or suitable respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator when ventilation is inadequate or when generating dust.[4][5] A dust mask of type N95 (US) is also an option.[6] |
Handling and Storage Procedures
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][7]
-
Ensure that a safety shower and eyewash station are readily accessible.[5][7]
Safe Handling Practices:
-
Preparation: Before handling, obtain special instructions and read the Safety Data Sheet (SDS).[1]
-
Avoid Contamination: To prevent hydrogen-deuterium (H-D) exchange and maintain isotopic purity, handle this compound under a dry, inert atmosphere such as nitrogen or argon whenever possible.[8]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][7] Wash hands thoroughly with soap and water after handling.[1]
-
Dispensing: Avoid generating dust when handling the solid compound.[1] Use dry, clean tools and equipment.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][5] Do not inhale dust or fumes.[2][5]
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]
-
To prevent degradation from moisture, consider storing the compound in a desiccator.[8]
Spill and Emergency Procedures
Spills:
-
Minor Spills:
-
Immediately clean up all spills.[1]
-
Wear appropriate PPE, including impervious gloves and safety glasses.[1]
-
Use dry clean-up procedures; avoid generating dust.[1]
-
Vacuum up the spilled material using an explosion-proof machine if available.[1]
-
Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[1]
-
-
Major Spills:
-
Evacuate the area and move upwind.[1]
-
Alert the appropriate emergency services and inform them of the nature and location of the hazard.[1]
-
Control personal contact with the substance by using protective equipment, including a dust respirator.[1]
-
Prevent the spillage from entering drains, sewers, or water courses.[1]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][9]
-
Skin Contact: Flush skin and hair with running water and soap if available.[1] Remove contaminated clothing and wash it before reuse.[5] Seek medical attention if irritation occurs.[1]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen or artificial respiration and seek medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them a glass of water to drink.[1][5] Contact a poison control center or a doctor for guidance.
Disposal Plan
This compound should be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[3]
Waste Collection and Segregation:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, compatible, and sealable container.[10]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]
-
Do not mix with other types of waste unless instructed to do so by your institution's environmental health and safety (EHS) department.[11]
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[3]
Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
When the waste container is full, arrange for pickup by your institution's EHS department or a licensed chemical waste disposal company.[3]
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of accumulation.[3]
Workflow for Handling and Disposal of this compound
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Isonicotinamide ReagentPlus , 99 1453-82-3 [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. kmpharma.in [kmpharma.in]
- 10. ptb.de [ptb.de]
- 11. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
